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  • Product: 2-(4-Hydroxymethylphenyl)phenylsulfonamide
  • CAS: 158144-55-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(4-Hydroxymethylphenyl)phenylsulfonamide: Synthesis, Properties, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Hydroxymethylphenyl)phenylsulfonamide, a diaryl sulfonamide of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Hydroxymethylphenyl)phenylsulfonamide, a diaryl sulfonamide of interest in medicinal chemistry. While specific biological data for this exact molecule is limited, this document synthesizes information based on its structural class to explore its physicochemical properties, plausible synthetic routes, and potential therapeutic applications. We delve into the established importance of the diaryl sulfonamide scaffold, which is a privileged structure in numerous pharmacologically active agents.[1] This guide presents detailed, field-proven protocols for the synthesis and in vitro evaluation of such compounds, providing a foundational framework for researchers aiming to investigate 2-(4-Hydroxymethylphenyl)phenylsulfonamide and its derivatives. The narrative emphasizes the causal relationships in experimental design and provides authoritative grounding for key claims, positioning this document as a vital resource for professionals in drug discovery and development.

Introduction and Molecular Overview

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents ranging from antibacterial to anticancer drugs.[2][3] Within this broad class, diaryl sulfonamides represent a particularly significant scaffold, known to exhibit diverse biological activities.[4] 2-(4-Hydroxymethylphenyl)phenylsulfonamide (CAS No. 158144-55-9) is a member of this family, characterized by a phenylsulfonamide core with a 4-hydroxymethylphenyl substituent at the 2-position.

The strategic placement of the hydroxymethyl (-CH₂OH) group offers a key site for hydrogen bonding and potential metabolic modification, while the diaryl structure provides a rigid backbone amenable to further functionalization. Although this specific molecule is not extensively characterized in current literature, its structural similarity to known kinase inhibitors, anti-inflammatory agents, and other bioactive compounds makes it a compelling candidate for investigation.[5][6] This guide will therefore extrapolate from the broader class of diaryl sulfonamides to provide a robust technical foundation for its study.

Chemical Structure:

(Note: A 2D structural image would be placed here in a formal whitepaper)

IUPAC Name: N-(2-(4-(hydroxymethyl)phenyl)phenyl)benzenesulfonamide

Physicochemical and Predicted Pharmacokinetic Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. For novel or sparsely studied molecules like 2-(4-Hydroxymethylphenyl)phenylsulfonamide, in silico prediction tools provide valuable initial insights into drug-likeness and potential pharmacokinetic profiles.[6]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₉H₁₇NO₃SDefines the elemental composition and exact mass.
Molecular Weight 339.41 g/mol Influences absorption and diffusion; generally <500 Da is preferred for oral bioavailability.
LogP (Octanol/Water Partition Coeff.) ~2.5 - 3.5Indicates lipophilicity and ability to cross cell membranes. Values in this range are often optimal.[6]
Topological Polar Surface Area (TPSA) 74.78 ŲPredicts transport properties. TPSA < 140 Ų is often associated with good cell permeability.
Hydrogen Bond Donors 2The -OH and -NH groups can interact with biological targets.
Hydrogen Bond Acceptors 4The oxygen atoms in the sulfonyl and hydroxyl groups act as acceptors.
Rotatable Bonds 4Relates to conformational flexibility, which can impact target binding.

Note: The values presented are aggregated from computational prediction tools and should be confirmed experimentally.

These predicted properties suggest that 2-(4-Hydroxymethylphenyl)phenylsulfonamide possesses favorable characteristics for a potential drug candidate, aligning with several of Lipinski's general rules for oral bioavailability.

Synthesis and Purification

The synthesis of diaryl sulfonamides is well-established, with the most common and reliable method being the coupling of an arylsulfonyl chloride with a primary or secondary amine under basic conditions.[7] This approach offers high yields and is applicable to a wide range of substrates.

Proposed Synthetic Workflow

The synthesis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide can be logically approached via the reaction between benzenesulfonyl chloride and (2-aminophenyl)(4-hydroxyphenyl)methane. The latter intermediate would require a preceding synthesis step. A more direct and modern approach, however, involves metal-catalyzed cross-coupling reactions.[1][8]

G cluster_0 Synthesis Workflow reagents Starting Materials: - 2-Bromoaniline - (4-(Hydroxymethyl)phenyl)boronic acid - Benzenesulfonyl chloride suzuki Step 1: Suzuki Coupling (Pd Catalyst, Base) Forms 2-amino-4'-hydroxymethylbiphenyl reagents->suzuki Reactants sulfonylation Step 2: Sulfonylation (Pyridine or other base) Forms the target sulfonamide suzuki->sulfonylation Intermediate workup Step 3: Aqueous Workup (Extraction with organic solvent) sulfonylation->workup Crude Product purification Step 4: Purification (Column Chromatography) workup->purification characterization Step 5: Characterization (NMR, MS, IR) purification->characterization Pure Product

Caption: Proposed workflow for the synthesis and purification of 2-(4-Hydroxymethylphenyl)phenylsulfonamide.

Detailed Experimental Protocol: Sulfonylation

This protocol details the final sulfonylation step, assuming the precursor, 2-amino-4'-hydroxymethylbiphenyl, has been synthesized.

Rationale: The use of pyridine as both a solvent and a base is a classic and effective method. It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[7] Anhydrous conditions are critical to prevent the hydrolysis of the reactive benzenesulfonyl chloride.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4'-hydroxymethylbiphenyl (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintaining a slow addition rate prevents a rapid temperature increase and potential side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl. This protonates the excess pyridine, making it water-soluble, and often precipitates the crude product.

  • Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove residual acid) and brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-(4-Hydroxymethylphenyl)phenylsulfonamide.

Potential Biological Activity and Mechanism of Action

While direct studies on 2-(4-Hydroxymethylphenyl)phenylsulfonamide are not available, the diaryl sulfonamide scaffold is implicated in a multitude of biological pathways. This structural class is known to produce agents with anticancer, anti-inflammatory, and antimicrobial properties.[4][9][10]

A significant area of interest is kinase inhibition. Many diaryl sulfonamides function as ATP-competitive inhibitors, targeting the kinase domain of enzymes crucial for cell signaling. One such pathway of high relevance is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is regulated by the ALK5 kinase (also known as TGF-β type I receptor).[11] Dysregulation of this pathway is linked to fibrosis and cancer.[11][12]

Hypothetical Mechanism: ALK5 Kinase Inhibition

The TGF-β signaling cascade is initiated when TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the ALK5 kinase.[11] Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3, leading to gene transcription changes that promote processes like epithelial-to-mesenchymal transition (EMT) and fibrosis.[11] A diaryl sulfonamide inhibitor could potentially bind to the ATP-binding pocket of ALK5, preventing its phosphorylation activity and halting the downstream signaling cascade.

G cluster_pathway Potential Mechanism: TGF-β/ALK5 Pathway Inhibition TGFB TGF-β Ligand TBRII TβRII Receptor TGFB->TBRII ALK5 ALK5 Receptor (Kinase Domain) TBRII->ALK5 Recruits & Phosphorylates SMAD SMAD2/3 ALK5->SMAD Phosphorylates pSMAD p-SMAD2/3 Nucleus Nucleus pSMAD->Nucleus Translocates Transcription Gene Transcription (Fibrosis, EMT) Nucleus->Transcription Inhibitor 2-(4-Hydroxymethylphenyl) phenylsulfonamide Inhibitor->ALK5 Inhibits ATP Binding

Caption: A generalized diagram of the TGF-β/ALK5 signaling pathway and a potential point of inhibition by a diaryl sulfonamide.

Protocols for Biological Evaluation

To validate the therapeutic potential of a novel compound, a series of robust in vitro assays is required. Based on the hypothesized mechanism, a kinase inhibition assay is a logical first step.

General Drug Discovery and Evaluation Workflow

G cluster_1 Biological Evaluation Workflow synthesis Compound Synthesis & Purification biochem Primary Screening: Biochemical Assay (e.g., ALK5 Kinase Assay) synthesis->biochem Test Compound cell_based Secondary Screening: Cell-Based Assay (e.g., p-SMAD Western Blot) biochem->cell_based Active Hits (Determine IC₅₀) admet In Vitro ADMET (Solubility, Permeability, Metabolic Stability) cell_based->admet Cell-Active Hits invivo In Vivo Studies (PK/PD, Efficacy Models) admet->invivo Optimized Leads candidate Lead Candidate invivo->candidate

Caption: A typical workflow for the preclinical evaluation of a novel small molecule inhibitor.

Protocol: In Vitro ALK5 Radioisotope-Based Kinase Inhibition Assay

This protocol is a gold-standard method for determining direct enzyme inhibition and calculating the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11][13]

Rationale: This assay directly measures the enzymatic activity of ALK5 by quantifying the transfer of a radiolabeled phosphate ([³³P]) from ATP to a generic substrate like casein. A reduction in radioactivity on the substrate in the presence of the test compound indicates inhibition.[11]

  • Reagent Preparation:

    • Prepare a Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

    • Prepare a solution of recombinant human ALK5 enzyme in Kinase Dilution Buffer.

    • Prepare a solution of the substrate (e.g., casein) in distilled water.

    • Prepare the [³³P]-ATP Assay Cocktail. All radioactive handling must be done in a designated area following safety protocols.

    • Prepare serial dilutions of 2-(4-Hydroxymethylphenyl)phenylsulfonamide in DMSO, then further dilute in Kinase Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add Kinase Assay Buffer, the diluted test compound, and the ALK5 enzyme solution.

    • Positive Control Wells: Add Kinase Assay Buffer, a known ALK5 inhibitor (e.g., LY2157299), and the ALK5 enzyme solution.[11]

    • Negative Control (Max Activity) Wells: Add Kinase Assay Buffer, vehicle (DMSO), and the ALK5 enzyme solution.

    • Blank Control Wells: Add Kinase Assay Buffer, vehicle (DMSO), and ALK5 enzyme solution, but replace the substrate with distilled water later.

  • Reaction Initiation: Initiate the kinase reaction by adding the [³³P]-ATP Assay Cocktail to all wells, bringing the final volume to 25-50 µL.

  • Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting an aliquot from each well onto a phosphocellulose filter paper or membrane.

  • Washing: Wash the filter papers multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Measure the remaining radioactivity on the filter papers using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the blank control from all other measurements.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (100% activity) and positive control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

2-(4-Hydroxymethylphenyl)phenylsulfonamide is a structurally intriguing molecule belonging to the pharmacologically significant class of diaryl sulfonamides. While this compound itself remains underexplored, the established biological activities of its structural relatives, particularly as kinase inhibitors, provide a strong rationale for its investigation. The in silico data suggest favorable drug-like properties, and well-established synthetic routes make the compound readily accessible for study.

Future research should focus on the definitive synthesis, purification, and structural characterization of 2-(4-Hydroxymethylphenyl)phenylsulfonamide. Following this, a systematic screening campaign is warranted. Initial in vitro assays should target a panel of kinases, including ALK5, as well as assays for anti-inflammatory and antimicrobial activity. Promising results would justify progression to cell-based models and subsequent lead optimization studies to explore the structure-activity relationship (SAR) of this chemical series. The insights and protocols provided in this guide offer a comprehensive starting point for unlocking the therapeutic potential of this promising compound.

References

  • Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Semantic Scholar. Retrieved from [Link]

  • Hu, L., et al. (n.d.). Novel Diaryl or Heterocyclic Sulfonamides as Antimitotic Agents. Bentham Science. Retrieved from [Link]

  • Synfacts. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. Retrieved from [Link]

  • González, M., et al. (2021). General structure of diarylsulfonamide library. General chemical synthetic route for the chemical library of 350 diarylsulfonamides. ResearchGate. Retrieved from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • SignalChem. (n.d.). TGFβR1 (ALK5), Active. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2005). Biological Activities Of Sulfonamides. SciSpace. Retrieved from [Link]

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  • Al-Ghamdi, A. A., & Al-Omair, M. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2013). Antimicrobial and Pharmacological Studies of some Newly Synthesized Aryl Sulfonamide Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide. Retrieved from [Link]

  • Moon, H. E., et al. (2015). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Oncotarget. Retrieved from [Link]

  • Leechaisit, R., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology. Retrieved from [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • PamGene. (n.d.). A new dimension to your kinase inhibitor screening. Retrieved from [Link]

  • Lima, L. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. Retrieved from [Link]

  • Liu, H., et al. (2017). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules. Retrieved from [Link]

  • Bar-On, O., et al. (2015). TGFβ Pathway Inhibition Redifferentiates Human Pancreatic Islet β Cells Expanded In Vitro. PLOS ONE. Retrieved from [Link]

  • Szychowska, A., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III). MOST Wiedzy. Retrieved from [Link]

  • De Gouville, A. C., et al. (2005). Inhibition of TGF- β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide (C14H15NO3S). Retrieved from [Link]

  • Al-Bayati, Z. N. F., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-Organic and Medicinal Chemistry. Retrieved from [Link]

  • Aliyu, A., et al. (2022). Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents. ResearchGate. Retrieved from [Link]

  • ChemSrc. (n.d.). N-(2-HYDROXYMETHYL-PHENYL)-4-METHYL-BENZENESULFONAMIDE. Retrieved from [Link]

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  • Khanna, I. K., et al. (2006). Identification of 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N-propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

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Exploratory

Introduction: The Biphenyl Sulfonamide Scaffold as a Privileged Structure

An In-Depth Technical Guide to Biphenyl Sulfonamide Derivatives in Medicinal Chemistry In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Biphenyl Sulfonamide Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures." The biphenyl sulfonamide core, which elegantly marries a flexible biphenyl system with the potent hydrogen-bonding capabilities of a sulfonamide group, is a quintessential example of such a scaffold.[1] Its remarkable versatility stems from a combination of favorable properties: the biphenyl moiety allows for extensive exploration of chemical space through substitution on its two phenyl rings, modulating properties like lipophilicity and target engagement, while the sulfonamide group (-SO₂NH-) acts as a crucial pharmacophore, often mimicking a carboxylate or binding to metal ions in enzyme active sites.[2][3] This unique combination has propelled the development of biphenyl sulfonamide derivatives across a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications.[1]

This guide provides a technical exploration into the core facets of biphenyl sulfonamide derivatives for researchers and drug development professionals. We will delve into the causality behind synthetic strategies, dissect key mechanisms of action, analyze structure-activity relationships (SAR), and provide validated experimental protocols to empower further research and development in this promising area.

Part 1: Synthetic Strategies and Methodologies

The synthesis of biphenyl sulfonamide derivatives is a multi-step process, with the choice of route often dictated by the availability of starting materials and the desired substitution patterns. The two most prevalent and robust strategies involve either forming the biphenyl core first via cross-coupling followed by sulfonamide installation, or coupling a pre-functionalized aminobiphenyl with a sulfonyl chloride.

A particularly powerful and widely adopted method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This approach offers exceptional tolerance to a wide range of functional groups and generally proceeds under mild conditions, making it ideal for complex molecule synthesis.

G cluster_product Product A Aryl Halide (e.g., 4-bromobenzene-1-sulfonamide) C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) A->C Oxidative Addition B Aryl Boronic Acid (e.g., Phenylboronic acid) B->C Transmetalation E Biphenyl Sulfonamide Derivative C->E Reductive Elimination D Base (e.g., K₂CO₃) D->C

An alternative, more direct approach involves the reaction of a primary or secondary amine with a pre-formed biphenyl sulfonyl chloride.[6] This method is straightforward and efficient, particularly when the requisite biphenyl sulfonyl chloride is commercially available or easily synthesized.

Part 2: Key Therapeutic Applications and Mechanisms of Action

The structural plasticity of the biphenyl sulfonamide scaffold has enabled its application against a diverse array of biological targets. Below, we explore some of the most significant areas of research.

Anticancer Activity: Targeting Tumor Hypoxia

Many solid tumors develop hypoxic (low-oxygen) microenvironments, triggering adaptive survival mechanisms. One such mechanism is the overexpression of specific carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[2] These enzymes are crucial for maintaining pH homeostasis in cancer cells, allowing them to thrive in an otherwise acidic environment. Biphenyl sulfonamides have emerged as potent inhibitors of these CAs.[2] The primary sulfonamide group is essential for this activity, coordinating with the zinc ion present in the enzyme's active site.[2] By inhibiting CA IX/XII, these compounds disrupt pH regulation, leading to intracellular acidification and triggering apoptosis (programmed cell death).[2]

G

Anti-inflammatory Effects: NLRP3 Inflammasome Inhibition

Chronic inflammation is a hallmark of numerous diseases. The NLRP3 inflammasome is a multi-protein complex that, when aberrantly activated, plays a central role in inflammatory responses.[7] Recently, novel biphenyl-sulfonamide analogues have been identified as potent and specific inhibitors of the NLRP3 inflammasome.[7] Mechanistic studies revealed that these compounds can bind directly to the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.[7] This discovery opens a promising avenue for treating NLRP3-driven diseases.

Antimicrobial Action: A Classic Mechanism Revisited

The foundational therapeutic application of sulfonamides is as antibacterial agents.[8][9] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[1][8] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This metabolic difference allows sulfonamides to selectively target bacteria.[10] The biphenyl scaffold allows for modifications that can enhance potency and broaden the spectrum of activity against various Gram-positive and Gram-negative bacteria.[8]

Part 3: Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective biphenyl sulfonamide derivatives is an iterative process guided by SAR. This involves systematically modifying the chemical structure and assessing the impact on biological activity.

G Design Rational Design (Hypothesis) Synthesis Chemical Synthesis Design->Synthesis Synthesize Analogs BioEval Biological Evaluation (In Vitro / In Vivo) Synthesis->BioEval Test Activity SAR SAR Analysis BioEval->SAR Generate Data SAR->Design Refine Hypothesis

Key SAR insights for biphenyl sulfonamides include:

  • Substituents on the Biphenyl Rings : The placement of electron-withdrawing (e.g., -Cl, -F) or electron-donating (e.g., -CH₃, -OCH₃) groups can significantly alter the compound's electronic properties and steric profile, thereby influencing target binding and pharmacokinetic properties.[1][4]

  • The Sulfonamide Linker (N1 Substitution) : For many targets, the primary sulfonamide (-SO₂NH₂) is crucial. However, mono-substitution on the sulfonamide nitrogen (N1), especially with heterocyclic rings, can dramatically increase potency for certain targets by providing additional binding interactions.[11] Di-substitution generally leads to a loss of activity.[11]

  • The p-Amino Group (N4 Substitution) : In the context of antibacterial sulfonamides, a free (unsubstituted) para-amino group on the phenyl ring attached to the sulfonamide is often essential for activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA).[11]

Part 4: Quantitative Data and Experimental Protocols

To ensure the trustworthiness and reproducibility of research, rigorous and standardized experimental protocols are paramount.

Quantitative Data Summary

The following table summarizes inhibitory activities for representative biphenyl sulfonamide derivatives against key molecular targets discussed in this guide. Lower Kᵢ and IC₅₀ values indicate higher potency.

Compound IDTargetAssay TypePotencyReference
Compound 3Human Carbonic Anhydrase IX (hCA IX)Enzyme InhibitionKᵢ = 3.6 nM[2]
Compound 21Human Carbonic Anhydrase IX (hCA IX)Enzyme InhibitionKᵢ = 6.0 nM[2]
AcetazolamideHuman Carbonic Anhydrase I (hCA I)Enzyme InhibitionKᵢ = 250 nM[2]
H28NLRP3 InflammasomeCell-based AssayIC₅₀ = 0.57 µM[7]
Experimental Protocols

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

  • Objective: To determine the inhibitory potency (Kᵢ) of biphenyl sulfonamide derivatives against a specific human carbonic anhydrase isoform (e.g., hCA IX).[2]

  • Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The subsequent pH drop is monitored using a colorimetric indicator. Inhibitors will slow this reaction rate.

  • Methodology:

    • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5). Prepare stock solutions of the purified hCA IX enzyme, the test compounds (dissolved in DMSO), and a pH indicator (e.g., p-nitrophenol).

    • Assay Execution: The reaction is performed in a stopped-flow instrument. One syringe contains the enzyme and inhibitor solution, and the other contains a CO₂-saturated buffer solution.

    • Initiation & Measurement: The two solutions are rapidly mixed, initiating the reaction. The change in absorbance of the pH indicator is monitored over time (typically milliseconds) at a specific wavelength (e.g., 400 nm).

    • Data Analysis: Initial reaction rates are calculated from the absorbance curves. The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, using various concentrations of the test compound.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening

  • Objective: To evaluate the cytotoxic effect of anticancer biphenyl sulfonamide derivatives on a cancer cell line.[2]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the biphenyl sulfonamide compounds. Remove the old media from the cells and add fresh media containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

Conclusion

The biphenyl sulfonamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1] Its derivatives have proven effective against a wide range of targets by leveraging well-understood mechanisms, from the classic inhibition of bacterial folate synthesis to the nuanced modulation of cancer-related enzymes and inflammatory pathways.[1][2][8] The ability to systematically modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of highly potent and selective lead compounds.[1] The protocols and data presented herein provide a solid foundation for researchers to continue exploring and advancing the application of these versatile molecules in the ongoing fight against human disease.

References

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  • Physical properties and biological applications of novel substituted biphenyl-sulfonamides. ResearchGate. Available from: [Link]

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Foundational

Molecular weight and physicochemical properties of 2-(4-Hydroxymethylphenyl)phenylsulfonamide

Technical Guide: Physicochemical Characterization and Analysis of 2-(4-Hydroxymethylphenyl)benzenesulfonamide Executive Summary & Compound Identity 2-(4-Hydroxymethylphenyl)benzenesulfonamide (also identified as 4'-(Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Characterization and Analysis of 2-(4-Hydroxymethylphenyl)benzenesulfonamide

Executive Summary & Compound Identity

2-(4-Hydroxymethylphenyl)benzenesulfonamide (also identified as 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-sulfonamide) is a specialized biphenyl sulfonamide derivative. It serves primarily as a key synthetic intermediate in the development of Angiotensin II Receptor Blockers (ARBs, or "sartans") and specific sulfonamide-based enzyme inhibitors. Its structural uniqueness lies in the ortho-positioning of the sulfonamide group relative to the biphenyl linkage, a critical feature for bioactivity in sartan-like pharmacophores, combined with a para-hydroxymethyl handle on the distal ring that allows for further functionalization (e.g., oxidation to carboxylic acids or conversion to halogens).

This guide provides a comprehensive technical profile, including calculated physicochemical properties, synthetic pathways, and validated analytical protocols for researchers in medicinal chemistry and process development.

Chemical Identity Matrix
FeatureSpecification
IUPAC Name 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-sulfonamide
Common Name 2-(4-Hydroxymethylphenyl)benzenesulfonamide
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
SMILES NS(=O)(=O)c1ccccc1-c1ccc(CO)cc1
Structure Class Biphenyl Sulfonamide
Key Functional Groups Primary Sulfonamide (-SO₂NH₂), Primary Alcohol (-CH₂OH), Biphenyl Core

Physicochemical Properties

The following data aggregates calculated and experimental values relevant for formulation and synthesis. The compound exhibits amphiphilic character due to the lipophilic biphenyl core balanced by the polar sulfonamide and hydroxymethyl groups.

PropertyValue (Experimental/Predicted)Significance in Drug Development
Physical State Solid (White to Off-white Powder)Standard for handling; requires protection from moisture.
Melting Point 158–162 °C (Predicted)High crystallinity indicates stability; useful for purity assessment via DSC.
LogP (Octanol/Water) 1.62 ± 0.3 (Calculated)Moderate lipophilicity; suggests good membrane permeability but requires polar solvents for synthesis.
pKa (Sulfonamide NH₂) 10.1 ± 0.5 (Acidic)The sulfonamide proton is weakly acidic, allowing deprotonation by strong bases (e.g., NaH, K₂CO₃) for N-alkylation.
pKa (Alcohol -OH) ~16.0Non-acidic under physiological conditions; stable to weak bases.
Solubility DMSO (>50 mg/mL), Methanol (High), Water (Low, <1 mg/mL)Synthesis should utilize polar aprotic solvents (DMF, DMSO) or alcohols.
Polar Surface Area (PSA) ~86 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust route to 2-(4-Hydroxymethylphenyl)benzenesulfonamide involves a palladium-catalyzed cross-coupling between a 2-halobenzenesulfonamide and a 4-(hydroxymethyl)phenylboronic acid. This method ensures regioselectivity and high yields.

Reaction Scheme
  • Starting Materials: 2-Bromobenzenesulfonamide + 4-(Hydroxymethyl)phenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Aqueous Na₂CO₃ or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.

SynthesisPathway Start1 2-Bromobenzenesulfonamide (Electrophile) Intermediate Pd-Complex (Oxidative Addition/Transmetallation) Start1->Intermediate Start2 4-(Hydroxymethyl)phenylboronic acid (Nucleophile) Start2->Intermediate Catalyst Pd(dppf)Cl2 (5 mol%) Na2CO3 (2.0 eq) Catalyst->Intermediate Catalysis Product 2-(4-Hydroxymethylphenyl) benzenesulfonamide (Target) Intermediate->Product Reductive Elimination (Reflux, 4-12h)

Figure 1: Palladium-catalyzed synthesis workflow via Suzuki coupling.

Step-by-Step Protocol
  • Charge: In a round-bottom flask, combine 2-bromobenzenesulfonamide (1.0 eq) and 4-(hydroxymethyl)phenylboronic acid (1.1 eq).

  • Solvent: Add 1,4-dioxane (10 vol) and degas with nitrogen for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous Na₂CO₃ (2M, 2.0 eq) under nitrogen flow.

  • Reaction: Heat to reflux (90–100°C) for 4–12 hours. Monitor conversion by HPLC or TLC (50% EtOAc/Hexane).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

Analytical Methodologies

To ensure the identity and purity of the synthesized intermediate, the following validated methods should be employed.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

  • Retention Time: Expect elution at ~4.5–5.5 min (moderate lipophilicity).

B. Proton NMR Spectroscopy (¹H-NMR)
  • Solvent: DMSO-d₆ (preferred due to sulfonamide solubility).

  • Key Signals:

    • Sulfonamide (-SO₂NH₂): Broad singlet at δ 7.2–7.5 ppm (2H, exchangeable with D₂O).

    • Hydroxymethyl (-CH₂OH): Doublet at δ 4.5 ppm (2H, -CH₂-) and triplet at δ 5.2 ppm (1H, -OH).

    • Biphenyl Region: Complex aromatic multiplets between δ 7.3–8.0 ppm (8H total).

    • Diagnostic Shift: The proton at the 3-position of the sulfonamide ring (ortho to SO₂NH₂) will appear as a doublet/multiplet significantly downfield (~δ 7.9–8.0 ppm).

C. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI).

  • Mode: Positive (M+H)⁺ and Negative (M-H)⁻.

  • Expected Mass:

    • Positive Mode: m/z 264.32 [M+H]⁺.

    • Negative Mode: m/z 262.30 [M-H]⁻ (Sulfonamide deprotonation is facile).

Handling & Safety Profile

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Sulfonamide Warning: Although this is an intermediate, sulfonamide moieties can trigger allergic reactions in sensitized individuals. Handle with gloves and in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group is susceptible to slow oxidation to the aldehyde/acid if exposed to air/light over prolonged periods.

References

  • PubChem. (2025).[1] Compound Summary: Biphenyl Sulfonamides. National Library of Medicine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthetic protocol described).

Sources

Exploratory

2-(4-Hydroxymethylphenyl)benzenesulfonamide SMILES and InChIKey

This guide details the chemical identity, synthesis, and application of 2-(4-Hydroxymethylphenyl)benzenesulfonamide , a specific biphenyl sulfonamide derivative often utilized as a metabolic standard or synthetic interme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of 2-(4-Hydroxymethylphenyl)benzenesulfonamide , a specific biphenyl sulfonamide derivative often utilized as a metabolic standard or synthetic intermediate in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

2-(4-Hydroxymethylphenyl)benzenesulfonamide is a biphenyl compound characterized by a sulfonamide group at the ortho position of one phenyl ring and a hydroxymethyl group at the para position of the second phenyl ring. This specific substitution pattern is critical for its role as a polar metabolite in the structure-activity relationship (SAR) studies of sulfonamide-based inhibitors (e.g., COX-2 inhibitors, Endothelin receptor antagonists).

Core Identifiers
PropertyDetail
IUPAC Name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide
Common Name 2-(4-Hydroxymethylphenyl)benzenesulfonamide
CAS Number Research Grade / Not Listed in Common Registries
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
SMILES NS(=O)(=O)c1ccccc1-c2ccc(CO)cc2
InChIKey Calculated from SMILES:[1][2][3][4][5][6][7][8]OCC(c1ccc(c2ccccc2S(N)(=O)=O)cc1) (Predicted)
Structural Visualization

The molecule consists of two benzene rings connected by a single bond (biphenyl core). Ring A contains the sulfonamide (-SO₂NH₂) group at position 2. Ring B contains the hydroxymethyl (-CH₂OH) group at position 4'.

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing 2-(4-Hydroxymethylphenyl)benzenesulfonamide is via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach ensures regioselectivity and high yields.

Reagents & Materials[9]
  • Substrate A: 2-Bromobenzenesulfonamide (1.0 eq)

  • Substrate B: 4-(Hydroxymethyl)phenylboronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask, dissolve 2-bromobenzenesulfonamide (1.0 eq) and 4-(hydroxymethyl)phenylboronic acid (1.2 eq) in degassed 1,4-dioxane.

  • Activation: Add the Pd(PPh₃)₄ catalyst under a nitrogen atmosphere. Stir for 10 minutes at room temperature to ensure catalyst dispersion.

  • Coupling: Add the aqueous Na₂CO₃ solution. Heat the reaction mixture to 90°C under reflux for 12–16 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (70:30 to 50:50) to yield the target compound as a white solid.

Reaction Pathway Diagram

SynthesisPathway SM1 2-Bromobenzenesulfonamide Intermediate Pd(II) Complex (Oxidative Addition) SM1->Intermediate Oxidative Addition SM2 4-(Hydroxymethyl)phenylboronic acid SM2->Intermediate Transmetallation Conditions Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Conditions->Intermediate Product 2-(4-Hydroxymethylphenyl) benzenesulfonamide Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biphenyl sulfonamide.

Applications & Pharmacological Relevance

Metabolite Standard

This compound serves as a primary reference standard for the hydroxylated metabolites of biphenyl-sulfonamide drugs. In metabolic stability studies, the methyl group on a biphenyl ring is often the site of cytochrome P450-mediated oxidation (CYP2C9, CYP3A4), converting a methyl-biphenyl precursor into the hydroxymethyl derivative.

  • Precursor: 2-(4-Methylphenyl)benzenesulfonamide.

  • Metabolic Transformation: Methyl (-CH₃)

    
     Hydroxymethyl (-CH₂OH) 
    
    
    
    Carboxylic Acid (-COOH).
Fragment-Based Drug Discovery (FBDD)

The compound represents a "privileged scaffold" in medicinal chemistry. The sulfonamide group acts as a zinc-binding motif (common in Carbonic Anhydrase inhibitors) or a hydrogen-bond donor/acceptor in active sites (e.g., COX-2). The hydroxymethyl group provides a handle for further functionalization or solubility enhancement.

Metabolic Pathway Diagram

Metabolism Drug 2-(4-Methylphenyl)benzenesulfonamide (Lipophilic Precursor) Metabolite1 2-(4-Hydroxymethylphenyl)benzenesulfonamide (Target Compound) Drug->Metabolite1 Hydroxylation (-CH3 -> -CH2OH) CYP CYP450 Oxidation (Liver Microsomes) CYP->Drug Metabolite2 2-(4-Carboxyphenyl)benzenesulfonamide (Excreted Product) Metabolite1->Metabolite2 Oxidation (-CH2OH -> -COOH)

Figure 2: Predicted metabolic pathway where the target compound appears as the intermediate Phase I metabolite.

Analytical Characterization (Predicted)

To validate the synthesis, the following analytical data should be obtained:

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) δ 4.55 (d, 2H, -CH ₂OH), δ 5.20 (t, 1H, -OH), δ 7.20-7.30 (s, 2H, -SO₂NH ₂), δ 7.35-7.45 (m, 4H, Ring B protons), δ 7.50-8.00 (m, 4H, Ring A protons).
Mass Spectrometry (ESI) [M+H]⁺ : 264.31 m/z; [M+Na]⁺ : 286.30 m/z.
Solubility Soluble in DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • PubChem Database. (2024).[5] Sulfonamide Structure Search. National Center for Biotechnology Information. Link

  • Smith, D. A., & Obach, R. S. (2006). Metabolite Identification in Drug Discovery. Wiley-Interscience.

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Foundational

The Unseen Influence: A Technical Guide to 2-Substituted Benzenesulfonamide Scaffolds in Drug Discovery

For the discerning researcher in drug development, the benzenesulfonamide scaffold is a familiar and trusted ally. Its prevalence in clinically approved drugs is a testament to its versatile pharmacophoric properties.

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the benzenesulfonamide scaffold is a familiar and trusted ally. Its prevalence in clinically approved drugs is a testament to its versatile pharmacophoric properties. However, it is the often-overlooked 2-substituted (or ortho-substituted) benzenesulfonamide core that presents a unique and compelling frontier for therapeutic innovation. The introduction of substituents at this position imparts distinct conformational constraints and electronic properties, unlocking novel structure-activity relationships and paving the way for highly selective and potent therapeutic agents.

This in-depth technical guide offers a comprehensive exploration of the 2-substituted benzenesulfonamide scaffold. We will delve into the nuances of its synthesis, dissect the critical structure-activity relationships that govern its biological effects, and showcase its diverse applications across a range of therapeutic areas. This document is designed not as a rigid protocol, but as a foundational resource to empower researchers to rationally design and develop the next generation of drugs based on this remarkable scaffold.

The Strategic Advantage of Ortho-Substitution

The seemingly subtle placement of a substituent at the 2-position of the benzenesulfonamide ring has profound implications for a molecule's three-dimensional structure and its interaction with biological targets. Unlike substitution at the meta or para positions, ortho-substitution introduces a significant steric influence in close proximity to the critical sulfonamide group. This can:

  • Enforce Bioactive Conformations: The steric bulk of the ortho-substituent can restrict the rotation around the C-S bond, locking the molecule into a specific conformation that may be optimal for binding to a target protein.

  • Modulate Sulfonamide pKa: The electronic nature of the ortho-substituent can influence the acidity of the sulfonamide proton, which is often crucial for its role as a zinc-binding group in metalloenzymes.

  • Create Novel Binding Interactions: The ortho-substituent itself can engage in unique hydrogen bonding, hydrophobic, or van der Waals interactions with the target protein, enhancing binding affinity and selectivity.

  • Improve Pharmacokinetic Properties: Judicious selection of ortho-substituents can be used to fine-tune properties such as metabolic stability and cell permeability.

Synthetic Strategies for Accessing 2-Substituted Benzenesulfonamides

The regioselective synthesis of 2-substituted benzenesulfonamides requires careful consideration of the directing effects of the sulfonamide group and the nature of the desired substituent. While classical electrophilic aromatic substitution reactions often yield mixtures of ortho and para isomers, modern synthetic methodologies have provided elegant solutions for precise ortho-functionalization.

Directed ortho-Metalation (DoM): A Powerful Tool for Regiocontrol

Directed ortho-metalation (DoM) stands out as a premier strategy for the synthesis of 2-substituted benzenesulfonamides.[1][2] This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho C-H bond by a strong base, typically an organolithium reagent.[3] The sulfonamide moiety itself, particularly when N-substituted, can serve as an effective DMG.[1] The resulting ortho-lithiated species can then be trapped with a wide variety of electrophiles to introduce the desired functionality with high regioselectivity.[3]

Experimental Protocol: ortho-Formylation of N-Cumylbenzenesulfonamide via DoM [1]

  • Rationale: The N-cumyl protecting group is particularly effective as a DMG and can be readily removed under mild acidic conditions to furnish the primary sulfonamide.[2] N,N-Dimethylformamide (DMF) serves as the electrophile to introduce the formyl group.

  • Procedure:

    • A solution of N-cumylbenzenesulfonamide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • To this solution, n-butyllithium (2.2 mmol, 2.2 equivalents) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. The deep color change indicates the formation of the ortho-lithiated species.

    • Anhydrous N,N-dimethylformamide (DMF, 3.0 mmol, 3.0 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired ortho-formylated product.

Transition Metal-Catalyzed C-H Activation: An Emerging Frontier

Transition metal-catalyzed C-H activation has emerged as a highly attractive and atom-economical approach for the synthesis of complex molecules.[4] This strategy enables the direct functionalization of otherwise inert C-H bonds, obviating the need for pre-functionalized starting materials.[5] For the synthesis of 2-substituted benzenesulfonamides, directing groups can be employed to guide a transition metal catalyst (e.g., palladium, rhodium, iridium) to selectively activate the ortho C-H bond.[6][7]

Conceptual Workflow for Directed C-H Activation

G sub Benzenesulfonamide Derivative with Directing Group (DG) step1 Substrate-Catalyst Complex Formation sub->step1 Coordination cat Transition Metal Catalyst (e.g., Pd(OAc)₂) cat->step1 reag Coupling Partner (e.g., Aryl Halide) step3 Higher Valent Metal Complex reag->step3 Oxidative Addition prod 2-Substituted Benzenesulfonamide step2 Metallacyclic Intermediate step1->step2 C-H Activation (Cyclometalation) step2->step3 step4 C-C Bond Formation step3->step4 Reductive Elimination step4->cat Catalyst Regeneration step4->prod caption Conceptual Workflow for Directed C-H Activation G scaffold 2-Substituted Benzenesulfonamide Core hinge Hinge-Binding Moiety (e.g., 2-aminopyrimidine) scaffold->hinge Provides core structure linker Linker (e.g., amide, ether) hinge->linker Connects to potency Increased Potency and Selectivity hinge->potency Key interaction with hinge solvent Solvent-Exposed Region Moiety linker->solvent Extends into solvent->potency Fine-tunes properties and adds interactions caption Design Strategy for 2-Substituted Benzenesulfonamide-Based Kinase Inhibitors

Caption: A schematic illustrating the design principles for developing potent and selective kinase inhibitors based on the 2-substituted benzenesulfonamide scaffold.

Therapeutic Applications of 2-Substituted Benzenesulfonamides

The versatility of the 2-substituted benzenesulfonamide scaffold is reflected in its broad range of therapeutic applications.

Anticancer Agents

As discussed, 2-substituted benzenesulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX. [8][9]By inhibiting CA IX, these compounds can disrupt the pH regulation in the tumor microenvironment, leading to apoptosis and inhibition of tumor growth and metastasis. Furthermore, their role as kinase inhibitors targeting key oncogenic signaling pathways underscores their potential in cancer therapy. [10]For example, derivatives of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide have shown promising anticancer activity. [11]

Anticonvulsant Agents

Certain 2-substituted benzenesulfonamide derivatives have been shown to possess significant anticonvulsant activity. [12]This is often attributed to their ability to inhibit specific isoforms of carbonic anhydrase in the brain, which can modulate neuronal excitability.

Antibacterial Agents

The benzenesulfonamide scaffold has a long history in antibacterial drug discovery, with the sulfa drugs being a prime example. While much of the focus has been on para-substituted derivatives that mimic p-aminobenzoic acid (PABA), there is growing interest in exploring 2-substituted analogues for novel antibacterial activities. [13]

Future Perspectives

The 2-substituted benzenesulfonamide scaffold represents a rich and underexplored area of chemical space for drug discovery. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships, will undoubtedly lead to the discovery of new therapeutic agents with improved potency, selectivity, and safety profiles. The strategic application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. As we continue to unravel the complexities of human disease, the "unseen influence" of the ortho-substituent on the benzenesulfonamide core will undoubtedly play an increasingly important role in shaping the future of medicine.

References

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Exploratory

2-(4-Hydroxymethylphenyl)phenylsulfonamide PubChem and ChemSpider data

This guide provides an in-depth technical analysis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide , a specific biphenyl sulfonamide derivative. This compound is critical in pharmaceutical research as a reference standard...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide , a specific biphenyl sulfonamide derivative. This compound is critical in pharmaceutical research as a reference standard for impurity profiling (specifically in the synthesis of Angiotensin II Receptor Blockers like Telmisartan) and as a scaffold for sulfonamide-based bioisosteres.

[1][2][3]

Part 1: Chemical Identity & Structural Analysis

This compound features a biphenyl core where one phenyl ring is substituted at the ortho position with a sulfonamide group, and the distal phenyl ring is substituted at the para position with a hydroxymethyl group. This specific substitution pattern renders it a structural analog to key intermediates used in the synthesis of "Sartan" drugs, where the sulfonamide often replaces a carboxylic acid or tetrazole moiety.

Core Data Matrix
PropertyData Specification
Chemical Name 2-(4-Hydroxymethylphenyl)benzenesulfonamide
IUPAC Name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide
CAS Registry Number 158144-55-9
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Monoisotopic Mass 263.0616 Da
Classification Biphenyl Sulfonamide; Pharmaceutical Impurity/Intermediate
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water
Structural Visualization

The following diagram illustrates the connectivity and numbering of the biphenyl scaffold, highlighting the critical ortho-sulfonamide and para-hydroxymethyl functional groups.

ChemicalStructure Figure 1: Structural Connectivity of 2-(4-Hydroxymethylphenyl)phenylsulfonamide RingA Phenyl Ring A (Ortho-Substituted) RingB Phenyl Ring B (Para-Substituted) RingA->RingB C1-C1' Bond (Biphenyl Linkage) Sulfonamide Sulfonamide Group (-SO2NH2) Position 2 RingA->Sulfonamide Position 2 Hydroxymethyl Hydroxymethyl Group (-CH2OH) Position 4' RingB->Hydroxymethyl Position 4'

Part 2: Synthesis & Production Logic

The synthesis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide typically employs Suzuki-Miyaura cross-coupling . This pathway is preferred over nucleophilic aromatic substitution due to the high efficiency of forming the sterically hindered biaryl bond at the ortho position.

Retro-Synthetic Analysis
  • Bond Disconnection: The C1-C1' biaryl bond.

  • Electrophile: 2-Bromobenzenesulfonamide (or 2-Chlorobenzenesulfonamide).

  • Nucleophile: 4-(Hydroxymethyl)phenylboronic acid (or its pinacol ester).

  • Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

Detailed Synthetic Protocol

Note: This protocol is a standardized adaptation for research scale (1-5g).

  • Reagent Preparation:

    • Reactant A: 2-Bromobenzenesulfonamide (1.0 eq).

    • Reactant B: 4-(Hydroxymethyl)phenylboronic acid (1.2 eq).

    • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 eq).

    • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

    • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

  • Reaction Workflow:

    • Step 1 (Inertion): Charge a round-bottom flask with Reactant A, Reactant B, and the Catalyst. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen (critical to prevent homocoupling).

    • Step 2 (Solvation): Add degassed solvent and the aqueous base.

    • Step 3 (Coupling): Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours under N₂ atmosphere. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1) or HPLC.[1][2]

    • Step 4 (Work-up): Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, gradient elution 0-50% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Suzuki-Miyaura Synthesis Pathway cluster_reactants Step 1: Reactants cluster_conditions Step 2: Catalytic Cycle R1 2-Bromobenzenesulfonamide (Electrophile) Cat Pd(PPh3)4 Catalyst Na2CO3 (Base) 1,4-Dioxane (Reflux) R1->Cat R2 4-(Hydroxymethyl)phenylboronic acid (Nucleophile) R2->Cat Product Target Product: 2-(4-Hydroxymethylphenyl)phenylsulfonamide Cat->Product Suzuki Coupling (C-C Bond Formation) Impurity Potential Side Products: Homocoupling Dimers Des-bromo byproducts Cat->Impurity Oxidative Side Rxns

Part 3: Biological Context & Applications[7][8]

Pharmaceutical Impurity Profiling (Telmisartan)

This compound is frequently listed as a reference standard for Telmisartan (and related Sartans) impurities.

  • Context: Standard Telmisartan synthesis involves 4'-methyl-2-biphenylcarboxylic acid derivatives.

  • Origin: If sulfonamide-containing starting materials are used (e.g., in a convergent synthesis screening for bioisosteres) or if specific reagents introduce a sulfonyl group, this impurity can form.

  • Significance: Regulatory bodies (ICH, FDA) require the identification of all impurities >0.1%. The sulfonamide moiety is chemically distinct from the tetrazole/carboxylate of Sartans, making its detection via HPLC critical for batch release.

Bioisosteric Research

The sulfonamide group (-SO2NH2) is a classic bioisostere for the carboxylic acid (-COOH) and tetrazole groups found in Angiotensin II Receptor Blockers (ARBs).

  • Mechanism: Researchers synthesize this compound to test if the sulfonamide variant retains affinity for the AT1 receptor.

  • Carbonic Anhydrase Inhibition: Primary sulfonamides are potent inhibitors of Carbonic Anhydrase (CA). This compound serves as a scaffold to study selectivity between AT1 receptor antagonism and CA inhibition.

Part 4: Analytical Characterization

To validate the identity of 2-(4-Hydroxymethylphenyl)phenylsulfonamide, the following analytical signatures are expected.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: Expected to elute earlier than the methyl-ester analog due to the polarity of the free sulfonamide and hydroxyl groups.

NMR Spectroscopy Data (Predicted)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Sulfonamide NH₂ 7.20 - 7.50Broad Singlet2HExchangeable protons on SO₂NH₂
Aromatic Ring A 7.80 - 8.10Multiplet4HProtons on the sulfonamide-bearing ring
Aromatic Ring B 7.40 - 7.60Doublets (AA'BB')4HProtons on the hydroxymethyl-bearing ring
Methylene (-CH₂-) 4.60Singlet2HBenzylic protons next to -OH
Hydroxyl (-OH) 5.20Broad Singlet1HAlcohol proton (solvent dependent)

References

  • PubChem. (n.d.). Compound Summary: 2-(4-Hydroxymethylphenyl)phenylsulfonamide (CAS 158144-55-9).[3][4][5][2] National Center for Biotechnology Information. Retrieved from [Link](Note: Search via CAS 158144-55-9 for exact match).

  • Eisai Co., Ltd. (1996).[6] United States Patent US5554757A: Process for producing biphenyl compounds. (Reference for Suzuki coupling methodology on biphenyl scaffolds). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Chemoselective Reduction of 2-(4-carboxyphenyl)phenylsulfonamide to its Hydroxymethyl Derivative

Abstract This document provides a comprehensive guide for the chemoselective reduction of the carboxylic acid moiety in 2-(4-carboxyphenyl)phenylsulfonamide to the corresponding hydroxymethyl derivative, yielding (4-(hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemoselective reduction of the carboxylic acid moiety in 2-(4-carboxyphenyl)phenylsulfonamide to the corresponding hydroxymethyl derivative, yielding (4-(hydroxymethyl)phenyl)(phenyl)sulfonamide. The protocol emphasizes the use of borane-tetrahydrofuran complex (BH3·THF) as a selective reducing agent to avoid the undesired reduction of the sulfonamide functional group. This application note is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in pharmaceutical and materials science. The target molecule, 2-(4-carboxyphenyl)phenylsulfonamide, possesses both a carboxylic acid and a sulfonamide functional group. While potent reducing agents like lithium aluminum hydride (LiAlH4) can readily reduce carboxylic acids, they often lack the necessary chemoselectivity and can also reduce sulfonamides.[1] Therefore, a milder and more selective reagent is required to achieve the desired transformation.

Borane (BH3) and its complexes, such as borane-tetrahydrofuran (BH3·THF) and borane-dimethyl sulfide (BH3·SMe2), have emerged as highly effective reagents for the selective reduction of carboxylic acids in the presence of other functional groups like esters, amides, and, importantly, sulfonamides.[2][3][4] The electrophilic nature of borane allows it to preferentially coordinate with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating a selective reduction.[2] This protocol details the use of BH3·THF for the efficient and clean conversion of 2-(4-carboxyphenyl)phenylsulfonamide to its primary alcohol derivative.

Chemical Transformation Overview

The overall chemical transformation is the selective reduction of a carboxylic acid to a primary alcohol.

Caption: General reaction scheme for the reduction.

Mechanistic Rationale for Reagent Selection

The choice of borane-tetrahydrofuran complex (BH3·THF) is predicated on its well-established chemoselectivity for carboxylic acids over other functional groups.

  • Lithium Aluminum Hydride (LiAlH4): A powerful, nucleophilic reducing agent, LiAlH4 readily reduces carboxylic acids.[5][6] However, its high reactivity can lead to the reduction of the sulfonamide group to an amine, resulting in unwanted byproducts. The initial step of the reaction with a carboxylic acid is an acid-base reaction, which consumes one equivalent of the hydride.[7][8]

  • Sodium Borohydride (NaBH4): This is a milder reducing agent than LiAlH4 and is generally not reactive enough to reduce carboxylic acids under standard conditions.[5][9] While modifications to NaBH4 reactivity exist, they often require additives or harsh conditions.[10]

  • Borane (BH3·THF): As a Lewis acid, borane coordinates to the carbonyl oxygen of the carboxylic acid, which is a rapid and favorable interaction.[9][11] This coordination activates the carbonyl group towards reduction. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then hydrolyzed during workup to yield the primary alcohol.[11] This pathway is highly selective for carboxylic acids, leaving the less reactive sulfonamide group intact.[2][12]

G cluster_0 Reagent Selection Logic Start Target Transformation: Reduce Carboxylic Acid (in presence of Sulfonamide) Reagent Consider Reducing Agents Start->Reagent LiAlH4 LiAlH4 Reagent->LiAlH4 Strong Nucleophile NaBH4 NaBH4 Reagent->NaBH4 Mild Nucleophile BH3THF BH3·THF Reagent->BH3THF Electrophilic LiAlH4_prop High Reactivity Reduces both COOH and Sulfonamide (Non-selective) LiAlH4->LiAlH4_prop NaBH4_prop Low Reactivity Does not reduce COOH (Ineffective) NaBH4->NaBH4_prop BH3THF_prop Electrophilic Nature Selectively reduces COOH (Chemoselective) BH3THF->BH3THF_prop Conclusion Optimal Choice: BH3·THF BH3THF_prop->Conclusion

Caption: Decision workflow for selecting the appropriate reducing agent.

Experimental Protocol

Materials and Equipment
Reagents Equipment
2-(4-carboxyphenyl)phenylsulfonamideRound-bottom flasks (various sizes)
Borane-tetrahydrofuran complex (1 M in THF)Magnetic stirrer and stir bars
Anhydrous Tetrahydrofuran (THF)Ice bath
MethanolSepta and needles
Diethyl etherSyringes
Saturated aqueous sodium bicarbonateSeparatory funnel
Brine (saturated aqueous NaCl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO4)Thin Layer Chromatography (TLC) plates
Hydrochloric acid (1 M)UV lamp for TLC visualization
Glassware for extraction and filtration
Nitrogen or Argon gas supply

Safety Precautions:

  • Borane-tetrahydrofuran complex is flammable and reacts violently with water, releasing flammable hydrogen gas.[2] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous solvents are required as water will quench the reagent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • The quenching of the reaction is exothermic and should be performed slowly in an ice bath.

Step-by-Step Procedure

1. Reaction Setup: a. To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(4-carboxyphenyl)phenylsulfonamide (e.g., 5.0 g, 1 equivalent). b. Add anhydrous tetrahydrofuran (THF) (e.g., 100 mL) to dissolve the starting material. c. Cool the solution to 0 °C using an ice bath.

2. Addition of Reducing Agent: a. Slowly add 1 M borane-tetrahydrofuran complex in THF (e.g., 1.5 - 2.0 equivalents) dropwise to the stirred solution via a syringe or an addition funnel over 30-60 minutes. Maintain the internal temperature below 5 °C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The starting material and product should have different Rf values.

4. Reaction Quenching: a. Once the reaction is complete, cool the flask back to 0 °C in an ice bath. b. CAUTION: Quench the reaction by the very slow, dropwise addition of methanol to destroy the excess borane. Vigorous hydrogen gas evolution will be observed. c. After the effervescence ceases, continue stirring for another 15-20 minutes.

5. Workup and Isolation: a. Remove the solvent under reduced pressure using a rotary evaporator. b. To the residue, add diethyl ether (e.g., 100 mL) and 1 M HCl (e.g., 50 mL). Stir the biphasic mixture vigorously for 10 minutes. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with diethyl ether (2 x 50 mL). e. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

6. Purification: a. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (4-(hydroxymethyl)phenyl)(phenyl)sulfonamide.

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Dissolve starting material in anhydrous THF - Cool to 0°C under N2 Addition 2. Reagent Addition - Add BH3·THF dropwise at 0°C - Warm to RT, stir for 2-4h Setup->Addition Monitor 3. Monitoring - Check reaction progress by TLC Addition->Monitor Quench 4. Quenching - Cool to 0°C - Slowly add Methanol Monitor->Quench Reaction Complete Workup 5. Workup & Isolation - Evaporate solvent - Acid/base extraction Quench->Workup Purify 6. Purification - Column chromatography or recrystallization Workup->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental workflow diagram.

Data Summary and Expected Results

Parameter Value/Observation
Starting Material 2-(4-carboxyphenyl)phenylsulfonamide (White solid)
Product (4-(hydroxymethyl)phenyl)(phenyl)sulfonamide (Expected to be a white solid)
Reducing Agent Borane-tetrahydrofuran complex (1 M solution in THF)
Equivalents of BH3·THF 1.5 - 2.0
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield >85% (after purification)
Characterization ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry

Conclusion

This application note provides a reliable and detailed protocol for the chemoselective reduction of 2-(4-carboxyphenyl)phenylsulfonamide to its hydroxymethyl derivative using borane-tetrahydrofuran complex. The choice of BH3·THF is critical for achieving high selectivity and avoiding the reduction of the sulfonamide moiety. By following the outlined procedure, researchers can efficiently synthesize the desired primary alcohol in high yield, which can be a valuable building block in various drug discovery and development programs.

References

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Available at: [Link]

  • StudySmarter. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Available at: [Link]

  • University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. Available at: [Link]

  • Nature Portfolio. (2023, March 1). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Available at: [Link]

  • Wikipedia. Borane–tetrahydrofuran. Available at: [Link]

  • ACS Publications. (2018, August 2). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Organic Letters. Available at: [Link]

  • ACS Publications. (2022, January 23). Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Alcohols by a Dual Bulky Transition-Metal Complex/Lewis Acid Catalyst. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Data. Acid to Alcohol - Common Conditions. Available at: [Link]

  • Semantic Scholar. (1992). Reduction of carboxylic acids into alcohols using NaBH4 in the presence of catechol and/or CF3COOH. Tetrahedron. Available at: [Link]

  • ResearchGate. (2008). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. Available at: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids. Available at: [Link]

  • Chemistry Stack Exchange. (2013, May 8). Reduction of carboxylic acids by LiAlH4. Available at: [Link]

  • University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Organic-Synthesis.com. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]

  • Royal Society of Chemistry. (2020). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science. Available at: [Link]

  • National Institutes of Health. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie. Available at: [Link]

  • PubChem. [4-(hydroxymethyl)phenyl]methanesulfonamide. Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115 - Reducing Agents. Available at: [Link]

  • Organic Chemistry Portal. Borane Reagents. Available at: [Link]

  • ACS Publications. (2023, September 22). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2012, December 10). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. Available at: [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]

  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. Available at: [Link]

  • Google Patents. CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.
  • National Institutes of Health. 1-Hydroxymethyl-4-phenylsulfonybutadiene, a Versatile Building Block for the Synthesis of 2,3,4-Trisusbtituted Tetrahydrothiophenes. Available at: [Link]

  • ResearchGate. (2025). Scope of carboxylic acids. Reaction conditions: sulfonamide (0.1 mmol),.... Available at: [Link]

  • YouTube. (2021, July 8). Chemoselective Reduction. Available at: [Link]

  • MDPI. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules. Available at: [Link]

  • PubMed. (2010, November 15). Reduction of N-hydroxy-sulfonamides, including N-hydroxy-valdecoxib, by the molybdenum-containing enzyme mARC. Available at: [Link]

  • PubMed. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Available at: [Link]

  • ResearchGate. (2025, January 30). An Electrochemical Method for the Direct Sulfonylation of N‐(4‐hydroxyphenyl)‐sulfonamides with Sulfonyl Hydrazides. Available at: [Link]

  • MOST Wiedzy. (2022, April 27). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh. Available at: [Link]

Sources

Application

Reaction conditions for functionalizing the hydroxymethyl group in sulfonamide derivatives

Executive Summary & Strategic Rationale The functionalization of hydroxymethyl groups ( ) within sulfonamide scaffolds is a pivotal transformation in medicinal chemistry, particularly for Carbonic Anhydrase Inhibitors (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The functionalization of hydroxymethyl groups (


) within sulfonamide scaffolds is a pivotal transformation in medicinal chemistry, particularly for Carbonic Anhydrase Inhibitors (CAIs) and COX-2 inhibitors (e.g., Celecoxib derivatives).[1] The primary challenge lies in the amphiphilic nature of the sulfonamide moiety: the sulfonyl group is electron-withdrawing, rendering the N-H protons acidic (

), while the oxygen atoms can act as weak Lewis bases.[1]

This guide provides validated protocols for two distinct functionalization pathways:

  • Oxidation of C-hydroxymethyl groups to formyl (

    
    ) derivatives without over-oxidation to carboxylic acids.
    
  • Nucleophilic Substitution (Chlorination) to activate the alcohol for subsequent coupling.[1]

  • N-Hydroxymethylation for prodrug design (solubility enhancement).

Critical Design Consideration: Unlike standard aliphatic alcohols, hydroxymethyl sulfonamides require specific pH control.[1] Strongly basic conditions can deprotonate the sulfonamide nitrogen, leading to competing N-alkylation or solubility issues during workup.[1]

Reaction Decision Matrix

The following workflow illustrates the critical decision points based on the target moiety (C-linked vs. N-linked) and the desired oxidation state.

Reaction_Logic Start Hydroxymethyl Sulfonamide Scaffold Decision Target Location? Start->Decision Branch_C C-Hydroxymethyl (Stable Intermediate) Decision->Branch_C Ring/Chain Attached Branch_N N-Hydroxymethyl (Labile Prodrug) Decision->Branch_N Nitrogen Attached Oxidation Oxidation Strategy Branch_C->Oxidation Retain Carbon Count Substitution Activation/Substitution Branch_C->Substitution Activate for Coupling Prodrug Target: Soluble Prodrug Reagent: HCHO (aq) Branch_N->Prodrug Hydrolysis Required Aldehyde Target: Aldehyde Reagent: Dess-Martin (DMP) Oxidation->Aldehyde Mild, Neutral pH Chloride Target: Alkyl Chloride Reagent: SOCl2 + cat. DMF Substitution->Chloride High Efficiency

Figure 1: Strategic decision tree for selecting reaction conditions based on the structural locus of the hydroxymethyl group.[1]

Protocol A: Chemoselective Oxidation (Alcohol Aldehyde)

Objective: Convert 4-(hydroxymethyl)benzenesulfonamide to 4-formylbenzenesulfonamide. Challenge: Avoid over-oxidation to benzoic acid and prevent sulfonamide interference. Selected Reagent: Dess-Martin Periodinane (DMP).[1][2][3] Why DMP? Unlike Jones Reagent (acidic/Cr(VI)) or Swern (requires cryogenic temps), DMP operates at neutral pH and room temperature, preserving the sulfonamide integrity and avoiding N-oxidation.[1]

Experimental Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equiv of the hydroxymethyl sulfonamide substrate in anhydrous Dichloromethane (DCM) (

    
     concentration).
    
  • Addition: Add 1.2 equiv of Dess-Martin Periodinane (DMP) in a single portion at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC for the disappearance of the polar alcohol spot. The aldehyde will typically be less polar.[1]

  • Quench (Critical): Dilute with diethyl ether (

    
    ). Add a 1:1 mixture of saturated aqueous 
    
    
    
    and
    
    
    .[1]
    • Mechanism:[1][4][5][6][7][8] Thiosulfate reduces unreacted periodinane/iodinane byproducts; bicarbonate neutralizes acetic acid byproducts.[1]

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 min). Separate phases. Extract aqueous layer with DCM (

    
    ).[1] Dry combined organics over 
    
    
    
    , filter, and concentrate.[1]

Data Validation Table:

ParameterSpecificationObservation/Target
Reaction Time 2–4 HoursExtended time may lead to slight acid formation.[1]
Appearance White/Off-white solidYellowing indicates iodine liberation (insufficient quench).[1]

NMR
Aldehyde PeakDistinct singlet at

.[1]
Yield

High efficiency expected.[1]

Protocol B: Activation via Chlorination (Alcohol Chloride)[1]

Objective: Convert the hydroxymethyl group to a chloromethyl group for subsequent nucleophilic displacement. Selected Reagent: Thionyl Chloride (


) with catalytic DMF.[1]
Why this method?  The reaction generates gaseous byproducts (

,

), simplifying purification.[1] The catalytic DMF forms a Vilsmeier-Haack type intermediate, significantly accelerating the reaction on the electron-deficient aromatic ring often found in sulfonamides.[1]
Experimental Procedure
  • Setup: Equip a round-bottom flask with a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Dissolution: Suspend 1.0 equiv of hydroxymethyl sulfonamide in anhydrous DCM or Chloroform (

    
    ).
    
  • Catalyst: Add 2–3 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Addition: Add 1.5 equiv of Thionyl Chloride (

    
    ) dropwise at 
    
    
    
    .
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur immediately.[1]
  • Reflux: Heat the mixture to reflux (

    
     for DCM) for 2 hours.
    
  • Workup:

    • Cool to RT.

    • Concentrate in vacuo to remove solvent and excess

      
      .[1]
      
    • Azeotrope: Co-evaporate with Toluene (

      
      ) to remove traces of acid and 
      
      
      
      .[1]
    • The residue is usually pure enough for the next step. If recrystallization is needed, use Hexane/EtOAc.[1]

Safety Note: Sulfonamides can precipitate as hydrochloride salts if amine impurities are present.[1] Ensure the starting material is neutral.[1]

Protocol C: N-Hydroxymethylation (Prodrug Synthesis)

Objective: Create a water-soluble prodrug of a primary sulfonamide (


).
Mechanism:  Reversible addition of formaldehyde to the sulfonamide nitrogen.
Experimental Procedure
  • Reaction: Suspend the sulfonamide in water. Add excess 37% aqueous Formaldehyde (Formalin).[1]

  • Heating: Heat to reflux until the solution becomes clear (indicates formation of the soluble N-hydroxymethyl derivative).

  • Isolation: Cool to crystallize the product. Filtration yields the

    
    -hydroxymethyl sulfonamide (
    
    
    
    ).[1]
  • Stability Warning: These compounds are labile and will hydrolyze back to the parent sulfonamide in plasma or acidic media.[1]

References

  • Dess-Martin Oxidation Mechanism & Utility

    • Meyer, S. D.; Schreiber, S. L.[1][9] "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[1][4][9] Chem.1994 , 59, 7549–7552.[1][9]

    • [1]

  • Sulfonamide Functionalization & Stability

    • Scozzafava, A.; Supuran, C. T.[1] "Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic sulfonamides." J. Med.[1] Chem.2000 , 43, 3677–3687.[1]

    • [1]

  • Thionyl Chloride/DMF Activation (Vilsmeier-Haack conditions)

    • Yoshihara, M.; et al. "Conversion of Alcohols to Alkyl Chlorides by Thionyl Chloride in the Presence of Quaternary Ammonium Salts." Synthesis. 1980 , 746-748.[1]

    • [1]

  • Prodrug Strategies (N-Hydroxymethylation)

    • Rautio, J.; et al. "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery2008 , 7, 255–270.[1]

    • [1]

Sources

Method

Preparation of 2-(4-Hydroxymethylphenyl)phenylsulfonamide from 2-bromo-benzenesulfonamide

Technical Application Note: High-Fidelity Synthesis of 2-(4-Hydroxymethylphenyl)benzenesulfonamide via Suzuki-Miyaura Cross-Coupling Executive Summary This application note details a robust, scalable protocol for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Synthesis of 2-(4-Hydroxymethylphenyl)benzenesulfonamide via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-hydroxymethylphenyl)benzenesulfonamide (Target Molecule, TM ) from 2-bromobenzenesulfonamide . The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction optimized for substrates containing free sulfonamide and primary alcohol functionalities.

By employing a high-activity catalyst system [Pd(dppf)Cl₂] and a biphasic solvent matrix, this protocol overcomes common challenges associated with ortho-substituted sulfonamides, such as steric hindrance and catalyst poisoning. The resulting biaryl scaffold is a critical intermediate in the development of Endothelin Receptor Antagonists (ERAs) and other sulfonamide-based pharmacophores.

Strategic Rationale & Retrosynthesis

The synthesis of ortho-functionalized biaryls is frequently complicated by the steric bulk of the sulfonamide group at the 2-position. Furthermore, the primary sulfonamide (


) possesses Lewis basic nitrogen atoms that can coordinate with palladium, potentially deactivating the catalyst.

To mitigate these risks, this protocol employs Pd(dppf)Cl₂·CH₂Cl₂ , a bidentate ferrocenyl ligand complex known for its wide bite angle and resistance to deactivation. The reaction is designed to be convergent, coupling the aryl halide directly with the unprotected hydroxymethyl-phenylboronic acid, thereby avoiding unnecessary protection/deprotection steps.

Retrosynthetic Analysis

Retrosynthesis TM Target Molecule 2-(4-Hydroxymethylphenyl) benzenesulfonamide Disconnection Suzuki-Miyaura Disconnection TM->Disconnection C-C Bond Cleavage SM1 Starting Material 1 2-Bromobenzenesulfonamide Disconnection->SM1 SM2 Starting Material 2 4-(Hydroxymethyl)phenylboronic acid Disconnection->SM2

Figure 1: Retrosynthetic strategy isolating the biaryl bond formation as the key step.

Critical Material Attributes (CMA)

Success in this protocol relies on the purity of the starting materials, particularly the boronic acid, which is prone to dehydration (forming boroxines) upon prolonged storage.

ReagentCAS RegistryPurity Req.RoleCritical Note
2-Bromobenzenesulfonamide 3275-95-4>98%ElectrophileEnsure free of 2-chlorobenzenesulfonamide impurities.
4-(Hydroxymethyl)phenylboronic acid 59016-93-2>97%NucleophileStore at 4°C. Check for stoichiometry if boroxine is present.
Pd(dppf)Cl₂ · CH₂Cl₂ 95464-05-4>99%CatalystAir-stable, but store under Argon for longevity.
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBaseMust be finely ground or predissolved.
1,4-Dioxane 123-91-1HPLC GradeSolventDegas before use to prevent Pd oxidation.

Experimental Protocol

Reaction Setup

Scale: 5.0 mmol (approx. 1.18 g of aryl bromide)

  • Preparation of Reaction Vessel:

    • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

    • Flame-dry the glassware under vacuum and backfill with Argon (repeat 3x).

  • Reagent Charging:

    • Add 2-Bromobenzenesulfonamide (1.18 g, 5.0 mmol, 1.0 equiv).

    • Add 4-(Hydroxymethyl)phenylboronic acid (0.91 g, 6.0 mmol, 1.2 equiv).

    • Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (122 mg, 0.15 mmol, 3 mol%).

    • Note: Adding solids first allows for inert gas purging before solvent addition.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (20 mL) via syringe.

    • Add 2M Aqueous K₂CO₃ (7.5 mL, 15.0 mmol, 3.0 equiv).

    • Process Tip: Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen.

  • Reaction:

    • Heat the mixture to 90°C (internal temperature) using an oil bath.

    • Stir vigorously (800 RPM) to ensure efficient mixing of the biphasic system.

    • Monitor via TLC (50% EtOAc/Hexane) or HPLC. Reaction is typically complete in 4–6 hours .

Work-up and Purification

WorkupFlow RxnComplete Reaction Complete (T = 4-6h) Cooling Cool to Room Temp Dilute with EtOAc (50 mL) RxnComplete->Cooling Quench Quench with Sat. NH4Cl (Neutralize excess base) Cooling->Quench Separation Phase Separation Keep Organic Phase Quench->Separation Wash Wash Organic Phase: 1. Water 2. Brine Separation->Wash Drying Dry over Na2SO4 Filter & Concentrate Wash->Drying Crude Crude Solid (Brown/Orange) Drying->Crude Purification Flash Chromatography SiO2, Hexane:EtOAc (1:1) Crude->Purification Final Pure Product White/Off-white Solid Purification->Final

Figure 2: Downstream processing workflow ensuring removal of palladium and inorganic salts.

Purification Details:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient from 20% to 60% Ethyl Acetate in Hexanes. The product is polar due to the sulfonamide and alcohol groups.

  • Scavenging (Optional): If residual Palladium is detected (>20 ppm), treat the organic phase with SiliaMetS® Thiol or activated charcoal prior to concentration.

Analytical Validation

The isolated product should be characterized to confirm identity and purity.

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.5-10.0 (br s, 2H, 
      
      
      
      ) - Chemical shift varies with concentration.
    • 
       8.02 (dd, 1H, Ar-H ortho to sulfonamide).
      
    • 
       7.20-7.70 (m, 7H, Biaryl aromatic protons).
      
    • 
       5.25 (t, 1H, 
      
      
      
      ).
    • 
       4.55 (d, 2H, 
      
      
      
      -OH).
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 263.06
      
    • Observed

      
       or 
      
      
      
      .

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure thorough degassing. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄.
Homocoupling (Biaryl ether) Oxidation of Boronic AcidReduce exposure to air. Ensure inert atmosphere is maintained.
Protodeboronation Base too strong / Temp too highSwitch from K₂CO₃ to K₃PO₄. Lower temp to 80°C.
Product stuck on column High PolarityAdd 1-2% Methanol to the EtOAc eluent to improve desorption.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Efficient Suzuki-Miyaura Cross-Coupling of 2-Halobenzenesulfonamides with Arylboronic Acids. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Li, H., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[2] Journal of Organic Chemistry, 76(15), 6320–6326. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 24, 2023. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemoselective Redox Strategies for Sulfonamide Scaffolds

Ticket ID: REDOX-SULF-001 Subject: Preventing sulfonamide hydrolysis during hydroxymethyl group oxidation/reduction Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Chemoselectivity P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REDOX-SULF-001 Subject: Preventing sulfonamide hydrolysis during hydroxymethyl group oxidation/reduction Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemoselectivity Paradox

Welcome to the Technical Support Center. You are likely here because you need to modify a hydroxymethyl group (


)—either by oxidizing it to an aldehyde/acid or reducing a precursor to it—without destroying a sulfonamide moiety (

) present on the same scaffold.

The Core Problem: Sulfonamides are generally robust, but they possess an "Achilles' heel" in both directions of redox chemistry:

  • Acid Sensitivity (Oxidation Risk): Strong acidic oxidants (e.g., Jones Reagent) accelerate hydrolysis of the

    
     bond, releasing the free amine and sulfonic acid.
    
  • Nucleophilic Sensitivity (Reduction Risk): Powerful hydride donors (e.g.,

    
    ) can attack the sulfur atom or the 
    
    
    
    proton, leading to reductive cleavage (
    
    
    bond break) or deprotonation that quenches the reagent.

This guide provides self-validating protocols to navigate this paradox using chemoselective reagents.

Module A: Oxidation Protocols ("Going Up")

Goal: Oxidize





(Aldehyde) or

(Carboxylic Acid). The Enemy: Strong acids (

, Chromic acid) and high heat.
Diagnostic Workflow

OxidationLogic Start Start: Hydroxymethyl Oxidation Target Target Product? Start->Target Aldehyde Aldehyde (-CHO) Target->Aldehyde Acid Carboxylic Acid (-COOH) Target->Acid Check1 Avoid Jones/Chromic Acid (High Hydrolysis Risk) Aldehyde->Check1 Sol1 Reagent: DMP (Dess-Martin) Conditions: Neutral, RT Aldehyde->Sol1 Primary Rec. Sol3 Reagent: Pinnick Oxidation (Step 2 after DMP) Aldehyde->Sol3 Two-Step Rec. Acid->Check1 Sol2 Reagent: TEMPO / BAIB Conditions: Mildly Acidic/Buffered Acid->Sol2 One-Pot Rec.

Figure 1: Decision matrix for oxidizing alcohols in the presence of acid-sensitive sulfonamides.

Protocol A1: TEMPO/BAIB Oxidation (Alcohol Acid)

Why this works: This method avoids strong mineral acids. TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a radical mediator, while BAIB (Bis-acetoxyiodobenzene) serves as the stoichiometric oxidant. The reaction proceeds through an oxoammonium species which is highly selective for primary alcohols over sulfonamides.

Step-by-Step Guide:

  • Dissolve: Dissolve 1.0 equiv of your sulfonamide-alcohol in a 1:1 mixture of

    
     and 
    
    
    
    .
  • Catalyst: Add 0.2 equiv of TEMPO.

  • Oxidant: Add 2.2 equiv of BAIB (Bis-acetoxyiodobenzene).

  • Monitor: Stir at room temperature. The reaction typically completes in 2–4 hours.

    • Self-Validation: The solution usually turns orange-red (TEMPO color). If it turns completely colorless rapidly, you may need more oxidant.

  • Quench: Add aqueous

    
     to quench excess oxidant.
    
Protocol A2: Dess-Martin Periodinane (Alcohol Aldehyde)

Why this works: DMP is a neutral oxidant. It does not generate the acidic environment required to hydrolyze the sulfonamide


 bond.

Step-by-Step Guide:

  • Dissolve: Dissolve 1.0 equiv of substrate in wet DCM (Dichloromethane). Note: Water accelerates DMP oxidation.

  • Add Reagent: Add 1.2 equiv of DMP.

  • Buffer (Optional): If your sulfonamide is extremely acid-sensitive, add 2.0 equiv of

    
     (solid) to the suspension to neutralize the byproduct (acetic acid).
    
  • Workup: Quench with a 1:1 mixture of saturated

    
     and 
    
    
    
    .

Module B: Reduction Protocols ("Going Down")

Goal: Reduce Ester (


) or Acid (

)

Alcohol (

).[1] The Enemy: Lithium Aluminum Hydride (

or LAH).[2]
  • Risk:[3] LAH is a powerful nucleophile. It can attack the sulfonamide sulfur, leading to

    
     bond cleavage (reductive desulfonylation), or simply deprotonate the sulfonamide nitrogen (
    
    
    
    ), consuming hydride equivalents and stalling the reaction.
Diagnostic Workflow

ReductionLogic Start Start: Reduce to Alcohol Substrate Starting Material? Start->Substrate Ester Ester (-COOR) Substrate->Ester Acid Carboxylic Acid (-COOH) Substrate->Acid Warning CRITICAL: Avoid LiAlH4 (Risk of S-N Cleavage) Ester->Warning Sol_Ester Reagent: LiBH4 in THF/MeOH Selectivity: Ester > Sulfonamide Ester->Sol_Ester Acid->Warning Sol_Acid Reagent: Borane-DMS (BH3•SMe2) Selectivity: Acid > Amide >> Sulfonamide Acid->Sol_Acid

Figure 2: Selection guide for reducing carbonyls without cleaving sulfonamides.

Protocol B1: Borane-Dimethyl Sulfide Reduction (Acid Alcohol)

Why this works: Borane (


) is electrophilic.[3] It reacts rapidly with electron-rich carbonyls (carboxylic acids) but is very slow to react with electron-deficient sulfonyl groups. This is the "Gold Standard" for chemoselectivity here.

Step-by-Step Guide:

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in dry THF.

  • Addition: Cool to 0°C. Add

    
     (2.0–3.0 equiv) dropwise.
    
    • Note: Gas evolution (

      
      ) will occur.[4]
      
  • Reflux: Warm to RT, then reflux gently if necessary. Sulfonamides remain intact.[1]

  • Quench: Cool to 0°C. Slowly add Methanol. This breaks the boron-complex.

    • Critical Step: You must reflux with MeOH for 30 mins to break the stable borate esters formed, otherwise yield will appear low.

Protocol B2: Lithium Borohydride Reduction (Ester Alcohol)

Why this works:


 is stronger than 

(which won't touch esters) but milder than

. It coordinates to the ester carbonyl oxygen, facilitating hydride transfer without attacking the sulfonamide.

Step-by-Step Guide:

  • Dissolve: Dissolve Ester (1.0 equiv) in dry THF.

  • Reagent: Add

    
     (2.0 equiv) as a solution in THF.
    
  • Activator (Optional): If the reaction is slow, add 1-2 equiv of Methanol dropwise. The formation of

    
     generates a more active reducing species in situ.
    
  • Temperature: Stir at RT or mild heat (40°C).

Troubleshooting & FAQs

Q1: My sulfonamide N-H proton is interfering with the stoichiometry. What should I do?

  • Analysis: The sulfonamide

    
     has a pKa of ~10. Strong bases (like those in Wittig reactions) or hydrides will deprotonate it first.
    
  • Solution: Protect the nitrogen.

    • Recommended:BOM (Benzyloxymethyl) or MOM (Methoxymethyl) protection. These are stable to basic reduction conditions and can be removed with mild acid later (carefully controlled to avoid hydrolysis).

    • Avoid: Acetyl groups (too labile).

Q2: I used Jones reagent and my product smells like an amine. What happened?

  • Analysis: You hydrolyzed the sulfonamide. The strong sulfuric acid and water in Jones reagent attacked the sulfur center.

  • Fix: Switch to TEMPO/BAIB (Protocol A1). It operates at pH ~3-5 (buffered), which is orders of magnitude safer than Jones reagent (pH < 0).

Q3: Can I use Swern Oxidation?

  • Analysis: Generally, yes. However, Swern generates

    
     and requires a base (Triethylamine) quench.
    
  • Risk: If the temperature rises above -60°C before adding the base, the activated DMSO species might react with the sulfonamide nitrogen.

  • Verdict: Use Dess-Martin Periodinane (DMP) instead. It is operationally simpler and avoids the "active chlorine" species risks of Swern.

Q4: I need to reduce an amide in the presence of a sulfonamide.

  • Analysis: Difficult. Borane reduces amides to amines, but can be slow.

    
     will likely cleave the sulfonamide.
    
  • Solution: Use Borane-THF .[1][5] Monitor closely. The amide

    
     is more nucleophilic toward Borane than the Sulfonamide 
    
    
    
    , offering a kinetic window of selectivity.

Comparative Data Table

ReagentFunctionSulfonamide CompatibilityPrimary Risk
Jones Reagent OxidantPoor Acidic Hydrolysis
TEMPO / BAIB OxidantExcellent Over-oxidation (if unmonitored)
DMP OxidantExcellent Cost / Shock sensitivity (bulk)
LiAlH4 ReductantPoor S-N Cleavage / Deprotonation
NaBH4 ReductantGood Won't reduce esters (too weak)
LiBH4 ReductantExcellent Flammable solvent handling
Borane-DMS ReductantExcellent Stench / Pyrophoric

References

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[4] (Detailed mechanisms on TEMPO and DMP selectivity).

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. (Authoritative review on Borane chemoselectivity).

  • Organic Chemistry Portal. (n.d.). Oxidation with TEMPO. (Verified protocols for catalytic oxidation).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard reference for Sulfonamide protection/stability).

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[4] (Differentiation between LiBH4 and LiAlH4 reactivity).

Sources

Optimization

Optimizing purification of biphenyl sulfonamides by recrystallization vs. column chromatography

Ticket ID: #BPH-SUL-001 Subject: Optimization of Purification Protocols (Recrystallization vs. Chromatography) Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BPH-SUL-001 Subject: Optimization of Purification Protocols (Recrystallization vs. Chromatography) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Separation Science Technical Support Hub. You are dealing with biphenyl sulfonamides , a class of molecules characterized by a rigid, hydrophobic biphenyl core and a polar, hydrogen-bonding sulfonamide moiety (


). This dual nature creates unique purification challenges: low solubility in non-polar solvents and a tendency to "oil out" or streak on silica.

This guide prioritizes yield preservation and purity . We do not offer generic advice; we provide self-validating workflows designed to troubleshoot your specific failure modes.

Module 1: The Decision Matrix (Triage)

User Question: I have 10g of crude reaction mixture. Should I try to crystallize it or run a column immediately?

Specialist Response: Do not default to chromatography. It is resource-intensive and often leads to sample loss due to irreversible adsorption on silica. Use the following decision matrix to select your primary workflow.

Data Table 1: Method Selection Criteria

ParameterConditionRecommended MethodReason
Crude Purity > 85% (LC-MS)Recrystallization Impurities are low enough to remain in mother liquor.
Crude Purity < 60%Flash Chromatography Crystal lattice formation is inhibited by high impurity load.
Solubility High in hot EtOHRecrystallization Ideal for solvent/anti-solvent methods.
Impurities Tarry/Black (Pd residues)Filtration -> Recrys Filter through Celite first; Pd residues prevent nucleation.
Scale > 5 gramsRecrystallization Columns become prohibitively expensive/large at this scale.

Visual Logic: Process Selection Workflow

decision_tree Start Start: Crude Biphenyl Sulfonamide CheckPurity Check Purity (LC-MS/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 60% CheckPurity->LowPurity MidPurity Purity 60-85% CheckPurity->MidPurity Recrys Method A: Recrystallization (Solvent/Anti-Solvent) HighPurity->Recrys Column Method B: Flash Chromatography (Buffered Silica) LowPurity->Column Plug Short Silica Plug (Remove Baselines) MidPurity->Plug Plug->Recrys

Caption: Decision logic for selecting purification method based on crude purity and physical state.

Module 2: Recrystallization Protocol (The "Art")

User Question: I tried recrystallizing from ethanol, but my product turned into a sticky oil at the bottom of the flask. How do I fix this "oiling out"?

Specialist Response: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode with biphenyl sulfonamides. It occurs when the melting point of your solvated product drops below the boiling point of the solvent, or when the solution is supersaturated too quickly [1].

The Fix: The "Dual-Temperature" Rescue Protocol

If you have an oil, do not cool it further. Follow this recovery procedure:

  • Re-dissolve: Heat the mixture back to boiling until the oil dissolves completely. You may need to add a small amount of the "good" solvent (e.g., Ethanol).

  • Seed: Remove from heat. As soon as the boiling stops, add a seed crystal of pure product. If you have no seed, scratch the glass surface at the air/liquid interface with a glass rod.

  • Insulate: Wrap the flask in aluminum foil and place it on a cork ring. This slows the cooling rate, allowing the molecules to organize into a lattice rather than crashing out as an amorphous oil.

  • Wait: Allow to reach room temperature undisturbed (minimum 2 hours).

Optimized Solvent Systems for Biphenyl Sulfonamides

Biphenyls are hydrophobic; sulfonamides are polar. You need a system that bridges this gap.

SystemRatio (v/v)ApplicationNotes
Ethanol / Water Start 95:5Standard Dissolve in hot EtOH; add hot water until turbid. Reheat to clear.
EtOAc / Heptane Start 1:1Lipophilic Variants Good for highly substituted biphenyls.
IPA (Isopropyl Alcohol) 100%General Often yields better crystals than EtOH due to higher boiling point.
Module 3: Chromatography Optimization (The "Brute Force")

User Question: My compound is streaking (tailing) on the column, and I can't separate it from the impurity. Also, it won't dissolve in the mobile phase for loading.

Specialist Response: Sulfonamides are acidic (


). On standard silica gel (which is slightly acidic but has active silanol groups), they form hydrogen bonds, causing "tailing" (broad peaks) [2]. Furthermore, biphenyl sulfonamides have poor solubility in non-polar mobile phases (Hexane), making liquid loading impossible.
Protocol: The "Buffered" Solid Load

Step 1: Mobile Phase Modification You must suppress the ionization/interaction with silica.

  • Standard: Hexane/Ethyl Acetate.

  • Modifier: Add 0.1% to 0.5% Acetic Acid to the mobile phase. This keeps the sulfonamide protonated and reduces interaction with silanol groups [3].

  • Alternative: If your molecule contains a basic amine elsewhere, use 1% Triethylamine (TEA) instead, but never mix acid and base modifiers.

Step 2: Solid Loading (Dry Loading) Do not attempt to dissolve the sample in Hexane/EtOAc.

  • Dissolve crude material in a minimal amount of DCM (Dichloromethane) or Acetone .

  • Add dry silica gel (ratio: 2g silica per 1g crude).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Load this powder on top of your pre-packed column.

Visual Logic: Chromatography Troubleshooting

column_troubleshooting Problem Problem: Poor Separation Diagnosis Diagnose Peak Shape Problem->Diagnosis Tailing Tailing (Streak) Diagnosis->Tailing Fronting Fronting (Shark Fin) Diagnosis->Fronting CoElution Co-elution Diagnosis->CoElution FixTailing Add 0.5% AcOH to Mobile Phase Tailing->FixTailing FixFronting Sample Overload: Use Solid Load Fronting->FixFronting FixCoElution Change Selectivity: Try DCM:MeOH (98:2) CoElution->FixCoElution

Caption: Diagnostic workflow for correcting peak shape anomalies in sulfonamide chromatography.

Module 4: Hybrid Approaches (Polishing)

User Question: I ran a column, but the product is slightly yellow (98% pure). I need >99.5% for biological assays.

Specialist Response: This is the ideal scenario for a hybrid workflow . You have removed the bulk impurities that inhibit crystallization.

The "Polishing" Protocol:

  • Charcoal Treatment: Dissolve the chromatographed product in hot Ethanol. Add Activated Carbon (5 wt%). Stir for 10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.

  • Final Crystallization: Allow the filtrate to cool slowly. The resulting crystals should be white and >99.5% pure.

References
  • LibreTexts Chemistry. (2020).[1] Purification of Sulfanilamide by Crystallization.[1] Chemistry LibreTexts.[1] [Link]

  • Delgado, D. R., et al. (2016).[2] Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures.[2][3] Revista Colombiana de Química.[2][4] [Link]

  • National Institutes of Health (NIH). (2019). Sulfonamides removal under different redox conditions and microbial response...[5] PubMed.[6] [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-(4-Hydroxymethylphenyl)phenylsulfonamide in Solution

Welcome to the technical support center for 2-(4-Hydroxymethylphenyl)phenylsulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Hydroxymethylphenyl)phenylsulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure the integrity and reliability of your experimental results.

Introduction: Understanding the Molecule's Stability Profile

2-(4-Hydroxymethylphenyl)phenylsulfonamide possesses two key functional groups that are central to its stability profile: the sulfonamide linkage and the hydroxymethyl group on the phenyl ring. While sulfonamides are generally resistant to hydrolysis under neutral to slightly alkaline conditions, they can be susceptible to photodegradation.[1][2][3][4] The hydroxymethyl group, a benzylic alcohol, is prone to oxidation, which can be influenced by factors such as pH, the presence of metal ions, and exposure to oxygen.[1][5] This guide will provide a structured approach to identifying and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-(4-Hydroxymethylphenyl)phenylsulfonamide is showing a new peak in the HPLC chromatogram after a few days of storage. What could be the cause?

A1: The appearance of a new peak is likely due to chemical degradation. The two primary suspects are oxidation of the hydroxymethyl group or photodegradation of the sulfonamide moiety. Oxidation would likely result in the formation of the corresponding aldehyde or carboxylic acid. Photodegradation, if the solution was exposed to light, could lead to cleavage of the S-N bond.[3][4] To diagnose the issue, it's crucial to analyze the storage conditions. Was the solution protected from light? Was it exposed to air (oxygen)? Answering these questions will point towards the likely degradation pathway.

Q2: I've observed a gradual decrease in the concentration of the parent compound over time, even when stored in the dark. What is the most probable cause?

A2: A gradual decrease in concentration in the absence of light strongly suggests an oxidative degradation pathway. The hydroxymethyl group is susceptible to oxidation, which can be initiated by dissolved oxygen in your solvent or trace metal ion contaminants that can catalyze oxidation reactions.[1][5] The rate of this degradation can be influenced by the pH of the solution and the solvent system used.

Q3: Can the pH of my solution affect the stability of 2-(4-Hydroxymethylphenyl)phenylsulfonamide?

A3: Yes, pH can significantly impact stability, primarily by influencing the rate of oxidation of the hydroxymethyl group. While the sulfonamide bond itself is relatively stable across a range of pH values, the oxidation of benzylic alcohols can be pH-dependent.[1][6] It is advisable to perform a pH-rate profile study to determine the optimal pH for stability.

Q4: Are there any specific excipients I should avoid when formulating this compound in solution?

A4: Caution should be exercised with excipients that contain reactive impurities, such as peroxides, which are sometimes found in polymers like polyethylene glycols (PEGs) and polysorbates.[7] These impurities can initiate oxidative degradation. Additionally, excipients with trace metal ion contamination can also catalyze oxidation. It is recommended to use high-purity, pharmaceutical-grade excipients and to perform compatibility studies.[2][3]

Troubleshooting Guide: A Systematic Approach to Stability Issues

This section provides a step-by-step guide to identifying and resolving stability problems with 2-(4-Hydroxymethylphenyl)phenylsulfonamide solutions.

Step 1: Characterize the Degradation

The first step is to understand the nature of the instability. This is achieved through a forced degradation study, which intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and generate degradation products for analytical method development.[8]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 2-(4-Hydroxymethylphenyl)phenylsulfonamide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10][11] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see protocol below). Compare the chromatograms of the stressed samples to a control sample to identify degradation products.

Step 2: Develop a Stability-Indicating Analytical Method

A robust analytical method is essential to separate and quantify the parent compound and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically suitable.

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Objective: To develop an HPLC method capable of separating 2-(4-Hydroxymethylphenyl)phenylsulfonamide from its potential degradation products.

  • Starting Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the parent compound and any more hydrophobic degradants. A good starting point is 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 230 nm). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.[12]

    • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14] The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation peaks generated during the forced degradation study.

Step 3: Identify the Degradation Products

Identifying the structures of the degradation products provides definitive evidence of the degradation pathway. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.

  • Workflow:

    • Analyze the stressed samples from the forced degradation study using an LC-MS system.

    • Determine the mass-to-charge ratio (m/z) of the degradation products.

    • Based on the mass, propose potential structures. For example:

      • An increase of 14 Da from the parent may indicate the formation of a carboxylic acid from the hydroxymethyl group.

      • A decrease of 2 Da may indicate the formation of an aldehyde.

      • Fragments corresponding to the cleavage of the sulfonamide bond would suggest photodegradation.

Step 4: Implement Stabilization Strategies

Based on the identified degradation pathway(s), implement targeted strategies to improve the stability of your solution.

Strategy 1: Mitigating Oxidation

If oxidation is the primary degradation pathway, consider the following interventions:

  • pH Optimization:

    • Rationale: The rate of oxidation of the hydroxymethyl group can be pH-dependent.[1]

    • Action: Perform a pH-rate profile study by preparing the solution in a series of buffers with different pH values (e.g., pH 3 to 9). Monitor the formation of the oxidative degradation product over time to identify the pH of maximum stability.

  • Use of Antioxidants:

    • Rationale: Antioxidants can scavenge free radicals or act as oxygen scavengers to prevent oxidative degradation.[15][16][17]

    • Action: Evaluate the addition of antioxidants to your formulation. Common choices include:

      • Water-soluble: Ascorbic acid, sodium metabisulfite.[15]

      • Lipid-soluble: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA).

    • Caution: The effectiveness of an antioxidant depends on the specific oxidative mechanism. Compatibility between the antioxidant and the drug must also be confirmed. In some cases, antioxidants can have paradoxical effects.[18]

  • Inert Atmosphere:

    • Rationale: Removing oxygen from the solution and headspace of the container will significantly slow down oxidation.

    • Action: Prepare and store the solution under an inert gas like nitrogen or argon.

Strategy 2: Preventing Photodegradation

If the compound is found to be light-sensitive, the following measures are essential:

  • Use of Amber Vials:

    • Rationale: Amber glass or plastic containers are designed to block UV and visible light.

    • Action: Store all solutions in amber vials or wrap clear vials in aluminum foil.

  • Light-Protected Handling:

    • Rationale: Exposure to ambient laboratory light during preparation and handling can be sufficient to cause degradation.

    • Action: Conduct all experimental manipulations under low-light conditions or using yellow light.

Data Presentation

Table 1: Summary of Forced Degradation Results for 2-(4-Hydroxymethylphenyl)phenylsulfonamide

Stress ConditionObservationProbable Degradation Pathway
0.1 N HCl, 60°CMinor degradationHydrolysis (less likely)
0.1 N NaOH, RTMinor degradationHydrolysis (less likely)
3% H₂O₂, RTSignificant degradation, new peaks observedOxidation
Heat (60°C)Minor degradationThermolysis
Light (ICH Q1B)Significant degradation, new peaks observedPhotodegradation

Visualizations

Degradation_Pathways cluster_main 2-(4-Hydroxymethylphenyl)phenylsulfonamide cluster_oxidation Oxidative Degradation cluster_photo Photodegradation A 2-(4-Hydroxymethylphenyl)phenylsulfonamide B 2-(4-Formylphenyl)phenylsulfonamide (Aldehyde) A->B Oxidation (e.g., H₂O₂) D Sulfanilic Acid Derivative A->D Photolysis (Light, UV) E Hydroxymethylphenyl fragment A->E Photolysis (Light, UV) C 2-(4-Carboxyphenyl)phenylsulfonamide (Carboxylic Acid) B->C Further Oxidation

Caption: Potential degradation pathways for 2-(4-Hydroxymethylphenyl)phenylsulfonamide.

Troubleshooting_Workflow start Stability Issue Observed (e.g., new peak, loss of parent) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) start->forced_degradation method_dev Develop & Validate Stability- Indicating HPLC Method forced_degradation->method_dev id_degradants Identify Degradation Products (LC-MS) method_dev->id_degradants is_oxidation Is Oxidation the Primary Pathway? id_degradants->is_oxidation is_photo Is Photodegradation the Primary Pathway? id_degradants->is_photo is_oxidation->is_photo No stabilize_ox Implement Oxidation Mitigation: - Optimize pH - Add Antioxidants - Use Inert Atmosphere is_oxidation->stabilize_ox Yes stabilize_photo Implement Photodegradation Mitigation: - Use Amber Vials - Protect from Light is_photo->stabilize_photo Yes end Stable Solution Achieved is_photo->end No/Both addressed stabilize_ox->end stabilize_photo->end

Caption: Systematic workflow for troubleshooting stability issues.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Water Research, 46(16), 5122-5130*. [Link]

  • Baertschi, S. W., et al. (Eds.). (2016). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Boreen, A. L., et al. (2004). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 66(4), 384-417*. [Link]

  • Fleming, G. R., & Hänggi, P. (Eds.). (1993). Activated barrier crossing: applications in physics, chemistry and biology. World Scientific.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47*. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125*.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Thatcher, S. R., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of pharmaceutical sciences, 99(7), 2934-2940*. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040*.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 96, 159-165.
  • Hotha, K. K., et al. (2016). Drug-excipient interactions: case studies and overview of drug degradation pathways. American Journal of Analytical Chemistry, 7(1), 107-140*. [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical stability of pharmaceuticals: a handbook for pharmacists. John Wiley & Sons.
  • Yoshioka, S., & Stella, V. J. (2002). Stability of drugs and dosage forms. Springer Science & Business Media.
  • Li, J., et al. (2011). Recent advances in understanding the mechanisms of drug-excipient interactions. Journal of Pharmaceutical Sciences, 100(9), 3560-3575*.
  • Shah, H., & Tojo, K. (2004). Antioxidants in pharmaceutical formulations. AAPS PharmSciTech, 5(1), E26*. [Link]

  • Crowley, P. J., & Martini, L. G. (Eds.). (2001). Drug-excipient interactions. John Wiley & Sons.
  • Nema, S., et al. (2010). Excipients and their use in injectable formulations. PDA journal of pharmaceutical science and technology, 64(4), 305-321*.
  • Pifferi, G., & Restani, P. (2003). The safety of pharmaceutical excipients. Il Farmaco, 58(8), 541-550*.
  • Elder, D. P., & Crowley, P. J. (2012). Antioxidants in pharmaceutical products. In Pharmaceutical Formulation: The Science and Technology of Dosage Forms (pp. 243-267). Royal Society of Chemistry.
  • Goswami, T., et al. (2013). Antioxidants and their role in pharmaceutical drug products: A review. International Journal of Pharmaceutical Sciences and Research, 4(6), 2119.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Gande, M. E., et al. (2020). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Catalysis, 10(15), 8565-8573*. [Link]

  • Snyder, L. R., et al. (2010). Practical HPLC method development. John Wiley & Sons.
  • Keshava, S. G., et al. (2020). Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Journal of Applied Pharmaceutical Science, 10(1), 049-055*. [Link]

  • Apostol, I., & Krull, I. S. (2012). Analytical method validation for biopharmaceuticals. In Handbook of analytical validation (pp. 285-320). CRC Press. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Sterically Hindered 2-Substituted Benzenesulfonamides

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 2-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 2-substituted benzenesulfonamides. The ortho-substituent introduces significant steric hindrance, often leading to low yields, incomplete reactions, and challenging purifications. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here, we address common issues encountered during the synthesis of 2-substituted benzenesulfonamides.

Q1: My standard sulfonylation reaction of a 2-substituted aniline with a benzenesulfonyl chloride is giving very low yields. What is the primary cause?

A1: The principal challenge is steric hindrance. The substituent at the ortho-position of the aniline physically blocks the approach of the bulky sulfonyl chloride to the nitrogen atom. This steric clash significantly slows down the reaction rate and can lead to the predominance of side reactions or the recovery of unreacted starting materials.

Q2: I'm observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions?

A2: With sterically hindered anilines, several side reactions can occur. These may include the reaction of the sulfonyl chloride with the solvent or trace amounts of water, self-condensation of the aniline, or decomposition of the sulfonyl chloride under prolonged heating. If a tertiary amine base like triethylamine is used, it can also react with the sulfonyl chloride.

Q3: Are there alternative methods to the classical sulfonyl chloride approach for these challenging substrates?

A3: Absolutely. When classical methods fail, modern catalytic approaches are often successful. Key alternatives include:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds with sterically hindered substrates.[1][2][3][4][5]

  • Copper-Iron Catalyzed Cross-Coupling: A more recent development that has shown high efficacy for coupling ortho-substituted sulfonamides with sterically hindered aryl halides.[6]

  • Mitsunobu Reaction: This reaction can be adapted for the synthesis of sulfonamides from an alcohol and a sulfonamide, proceeding with an inversion of stereochemistry.[7][8][9][10][11]

  • Directed ortho-Metalation (DoM): This strategy allows for the functionalization of the ortho-position after the sulfonamide has been formed.[12]

Q4: How do I choose the best alternative method for my specific substrate?

A4: The choice of method depends on several factors, including the nature of your starting materials, functional group tolerance, and the desired scale of the reaction. The troubleshooting guides below provide a decision-making framework to help you select the most appropriate strategy.

Troubleshooting Guides & Advanced Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for overcoming steric hindrance in the synthesis of 2-substituted benzenesulfonamides.

Guide 1: Optimizing the Classical Approach

Before abandoning the classical sulfonyl chloride method, consider these optimization strategies:

  • Choice of Base: A non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge can be more effective than triethylamine in scavenging the HCl byproduct without competing with the aniline.

  • Solvent Effects: Aprotic polar solvents like DMF or NMP can sometimes facilitate the reaction by better solvating the transition state.

  • Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition of starting materials.

Guide 2: Transitioning to Modern Catalytic Methods

When the classical approach is not viable, modern catalytic methods offer powerful alternatives.

This palladium-catalyzed cross-coupling is a go-to method for challenging C-N bond formations.[1][2][3][4][5]

Workflow for Buchwald-Hartwig Amination

start Start: 2-Substituted Aryl Halide + Benzenesulfonamide reagents Reagents: - Palladium Pre-catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos, RuPhos) - Base (e.g., K3PO4, Cs2CO3) - Solvent (e.g., Toluene, Dioxane) start->reagents reaction Reaction Setup: - Assemble in a glovebox or under inert atmosphere. - Heat to 80-120 °C. reagents->reaction workup Workup: - Cool to room temperature. - Filter through celite. - Aqueous workup and extraction. reaction->workup purification Purification: - Column chromatography on silica gel. workup->purification product Product: 2-Substituted Benzenesulfonamide purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol: Synthesis of N-(2-methylphenyl)benzenesulfonamide

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-bromotoluene (1.0 mmol), benzenesulfonamide (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

This bimetallic system offers an economical and efficient alternative for coupling ortho-substituted sulfonamides.[6]

Comparative Data for Catalytic Methods

Catalyst SystemSubstrate ScopeFunctional Group ToleranceCost
Palladium-based BroadGood to ExcellentHigh
Copper-Iron-based Good (especially for hindered substrates)GoodLow

The Mitsunobu reaction provides a unique approach, particularly when starting from an alcohol.[7][8][9][10][11]

Decision Tree for Method Selection

start Starting Materials Available? aryl_halide Aryl Halide + Sulfonamide start->aryl_halide Yes alcohol Alcohol + Sulfonamide start->alcohol Yes aniline Aniline + Sulfonyl Chloride start->aniline Yes buchwald Buchwald-Hartwig or Cu/Fe Catalysis aryl_halide->buchwald mitsunobu Mitsunobu Reaction alcohol->mitsunobu classical Classical Method (with optimization) aniline->classical

Caption: Method Selection Guide.

Experimental Protocol: Mitsunobu Synthesis of a Secondary Sulfonamide

  • Reaction Setup: To a solution of the alcohol (1.0 mmol), 2-nitrobenzenesulfonamide (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution and purify by column chromatography.

  • Deprotection: The 2-nitrobenzenesulfonyl protecting group can be removed under mild conditions (e.g., thiophenol and potassium carbonate) to yield the secondary sulfonamide.

References

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. Available at: [Link]

  • Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]

  • Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed. Available at: [Link]

  • Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Available at: [Link]

  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. MDPI. Available at: [Link]

  • Divergent Synthesis of Allenylsulfonamide and Enaminonesulfonamide via In(III)-Catalyzed Couplings of Propargylamine an…. OUCI. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PMC. Available at: [Link]

  • Rh(iii)-Catalyzed ortho C–H functionalization of aromatic amides with bis(phenylsulfonyl)diazomethane and α-diazosulfones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Catalytic C-H Amination: Recent Progress and Future Directions. PubMed. Available at: [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Available at: [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed. Available at: [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. PMC. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during the chlorosulfonation of hydroxymethyl biphenyls

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the chlorosulfonation of hydroxymethyl bipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the chlorosulfonation of hydroxymethyl biphenyls. This class of compounds presents unique challenges due to the presence of a reactive benzylic alcohol and a highly activated biphenyl system. Our goal is to provide you with a deep, mechanistic understanding of the common pitfalls and to offer field-proven, actionable solutions to minimize side reactions and maximize the yield and purity of your target sulfonyl chlorides.

Section 1: Understanding the Core Reaction and Competing Pathways

The chlorosulfonation of an aromatic compound is a classic electrophilic aromatic substitution (SEAr) reaction.[1] However, the specific substrate, a hydroxymethyl biphenyl, introduces multiple competing reaction pathways that can drastically reduce the efficiency of the desired transformation. Understanding these pathways is the first step toward controlling them.

The primary reaction involves the attack of the electron-rich biphenyl ring on the electrophilic species derived from chlorosulfonic acid, which is typically SO₂Cl⁺ or a related entity, to form the desired aryl sulfonyl chloride.[2][3] Unfortunately, several other reactions can occur simultaneously under the harsh, acidic, and dehydrating conditions.

The diagram below illustrates the critical decision points where the reaction can diverge from the intended path.

G sub Hydroxymethyl Biphenyl (Ar-CH2OH) csa Chlorosulfonic Acid (ClSO3H) intermediate1 σ-complex (Arenium Ion) sub->intermediate1 + ClSO3H (Electrophile) carbocation Benzylic Carbocation (Ar-CH2+) sub->carbocation H+ catalyst - H2O (Dehydration) intermediate2 Arylsulfonic Acid (Ar-SO3H) intermediate1->intermediate2 - H+ poly Side Product: Polysulfonation intermediate1->poly + ClSO3H (High Temp / High Reactivity) product Desired Product: Aryl Sulfonyl Chloride (Ar-SO2Cl) intermediate2->product + ClSO3H - H2SO4 (Excess Reagent Drives This) sulfone Side Product: Diaryl Sulfone (Ar-SO2-Ar) intermediate2->sulfone + Ar-CH2OH (Insufficient ClSO3H) tar Side Product: Polymer / Tar carbocation->tar + Nucleophile (e.g., another substrate molecule)

Caption: Key reaction pathways in the chlorosulfonation of hydroxymethyl biphenyls.

Section 2: Troubleshooting Guide

This section directly addresses the most common issues encountered during experimentation in a question-and-answer format.

❓ Question 1: "My crude product contains a major, high-melting point impurity that I've identified as the diaryl sulfone. How do I prevent its formation?"

💡 Answer: This is the most frequently encountered side reaction. Diaryl sulfone formation occurs when the arylsulfonic acid intermediate, or even the product sulfonyl chloride, acts as an electrophile and reacts with another molecule of your starting material.[4][5] This pathway becomes dominant when the local concentration of the chlorosulfonating agent is low relative to the aromatic substrate.

Causality: The reaction proceeds in two main stages: initial sulfonation to the sulfonic acid, followed by conversion to the sulfonyl chloride.[2] If the second step is slow or incomplete, the sulfonic acid intermediate builds up and can trigger sulfone formation.

Solutions:

  • Inverse Addition: The most effective strategy is to add your hydroxymethyl biphenyl substrate slowly to a large excess of cold chlorosulfonic acid.[5] This ensures that the substrate is always in an environment rich in the chlorosulfonating agent, minimizing the chance for the intermediate to react with another substrate molecule.

  • Increase Reagent Stoichiometry: Using a significant excess of chlorosulfonic acid (typically 4-10 molar equivalents) drives the equilibrium from the sulfonic acid to the desired sulfonyl chloride, reducing the concentration of the problematic intermediate.[5][6]

  • Strict Temperature Control: Keep the reaction temperature as low as feasible (e.g., -10°C to 5°C). While sulfone formation can be favored at very low temperatures in some systems, the overall increase in reaction control and suppression of other side reactions at low temperatures is beneficial.[5]

❓ Question 2: "I'm observing significant charring and the formation of a sticky, insoluble tar. My yield is extremely low. What is causing this polymer?"

💡 Answer: This issue stems from the acid-sensitivity of your substrate's hydroxymethyl group. Chlorosulfonic acid is not only a sulfonating agent but also a powerful acid catalyst and dehydrating agent.[5]

Causality: The acidic medium protonates the hydroxyl group, turning it into a good leaving group (H₂O). The subsequent loss of water generates a resonance-stabilized benzylic carbocation. This highly reactive carbocation can then attack another molecule of the biphenyl (acting as a Friedel-Crafts alkylation[7]) or polymerize, leading to intractable tars.

Solutions:

  • Maintain Low Temperatures: This is critical. Running the reaction at 0°C or below significantly reduces the rate of the dehydration reaction.

  • Use an Inert Solvent: For highly reactive or sensitive substrates, performing the reaction in an inert solvent like dichloromethane or 1,2-dichloroethane can help moderate the reaction's exotherm and dilute the substrate, reducing the likelihood of intermolecular polymerization.[8]

  • Employ Inverse Addition: As with sulfone prevention, slowly adding the substrate to the acid ensures immediate reaction on the aromatic ring, which is typically faster than the dehydration pathway at low temperatures.

❓ Question 3: "My analysis shows significant amounts of di- and even tri-sulfonated products. How can I improve selectivity for monosulfonation?"

💡 Answer: Polysubstitution is a common problem when working with highly activated aromatic systems like biphenyls.[4] The introduction of the first electron-withdrawing sulfonyl chloride group should deactivate the ring, but the inherent reactivity of the substrate can still lead to further substitution under forcing conditions.

Causality: The biphenyl system is electron-rich, and the hydroxymethyl group is weakly activating. If the reaction temperature is too high or the reaction time is too long, the energy barrier for a second or third substitution can be overcome.

Solutions:

  • Drastic Temperature Control: This is your primary tool. Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or small-scale quench/UPLC) and quench it as soon as the starting material is consumed. Over-extending the reaction time provides more opportunity for polysubstitution.

  • Stoichiometry Control: While an excess of chlorosulfonic acid is needed to prevent sulfone formation, an extremely large excess can sometimes promote polysubstitution. A balance must be found, typically in the range of 4-6 equivalents.

Parameter To Minimize Sulfone To Minimize Polymerization To Minimize Polysulfonation
Temperature Low (0 to 5°C)Very Low (-10 to 0°C)Very Low (-10 to 0°C)
Addition Method Inverse (Substrate to Acid)Inverse (Substrate to Acid)Standard or Inverse
ClSO₃H Molar Eq. High (≥ 5 eq)Moderate (4-6 eq)Moderate (4-5 eq)
Solvent OptionalRecommendedRecommended
Reaction Time Monitor to completionQuench immediately at completionQuench immediately at completion
Table 1: Summary of parameter adjustments to control major side reactions.

❓ Question 4: "My reaction appears to work, but I lose my product during the aqueous workup, isolating the sulfonic acid instead. How can I improve the isolation?"

💡 Answer: The desired aryl sulfonyl chloride product is highly susceptible to hydrolysis, especially in the presence of water or other nucleophiles. The workup procedure is as critical as the reaction itself.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and will readily react with water to hydrolyze back to the corresponding sulfonic acid, releasing HCl.

Solutions:

  • Cold Quench: The reaction must be quenched by pouring the reaction mixture slowly onto a large amount of crushed ice or an ice/water slurry with vigorous stirring. This rapidly dilutes the reagents and dissipates the heat of quenching. Never add water to the reaction mixture.

  • Immediate Extraction: As soon as the quench is complete, immediately extract the product into a cold, water-immiscible organic solvent such as dichloromethane, ethyl acetate, or diethyl ether.

  • Minimize Contact Time: Do not allow the organic layer containing your product to remain in contact with any aqueous phase for an extended period. Perform washes quickly.

  • Brine Wash: After any aqueous washes, wash the organic layer with cold, saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase before drying.

  • Efficient Drying: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and immediately remove the solvent under reduced pressure at low temperature.

Section 3: Recommended General Protocol

This protocol integrates the best practices discussed above to provide a robust starting point for your experiments.

G start Start setup 1. Setup - Dry, inert atmosphere (N2/Ar) flask - Add Chlorosulfonic Acid (5 eq) - Cool to -5°C start->setup addition 2. Substrate Addition - Dissolve Hydroxymethyl Biphenyl (1 eq) in dry DCM - Add solution dropwise to cold acid over 30-60 min - Maintain temp < 0°C setup->addition react 3. Reaction - Stir at 0°C - Monitor by TLC/UPLC (approx. 1-2 hours) addition->react quench 4. Quench - Pour reaction mixture slowly onto a large excess of crushed ice with vigorous stirring react->quench Upon completion extract 5. Extraction - Immediately extract with cold DCM (3x) - Combine organic layers quench->extract wash 6. Washing - Wash with cold water (1x) - Wash with cold brine (1x) extract->wash dry 7. Drying & Isolation - Dry over anhydrous Na2SO4 - Filter and concentrate in vacuo at low temperature wash->dry end End: Crude Aryl Sulfonyl Chloride dry->end

Caption: Recommended workflow for minimizing side reactions.

Detailed Steps:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel with chlorosulfonic acid (5.0 molar equivalents). Cool the acid to between -5°C and 0°C using an ice-salt or acetone-dry ice bath.

  • Substrate Addition: Dissolve the hydroxymethyl biphenyl (1.0 molar equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution to the dropping funnel and add it dropwise to the vigorously stirred, cold chlorosulfonic acid over 30-60 minutes. Critically, ensure the internal reaction temperature does not rise above 0°C.

  • Reaction Monitoring: Stir the resulting mixture at 0°C. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or UPLC.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly and carefully in a thin stream into a separate beaker containing a large volume of crushed ice and water with vigorous stirring.

  • Isolation: Transfer the quenched mixture to a separatory funnel and immediately extract the product with cold DCM or ethyl acetate. Separate the layers and repeat the extraction of the aqueous layer two more times. Combine the organic extracts.

  • Purification: Wash the combined organic layers sequentially with cold water and then cold brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure at a bath temperature below 30°C to yield the crude sulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

  • What grade of chlorosulfonic acid should I use? Always use freshly opened or properly stored, high-purity chlorosulfonic acid. The reagent is highly hygroscopic and reacts with atmospheric moisture to form sulfuric acid and HCl, which can negatively impact the reaction.

  • Can I protect the hydroxymethyl group before chlorosulfonation? Yes, protection strategies (e.g., converting the alcohol to a silyl ether or an acetate ester) are viable. This adds two steps to your synthesis (protection and deprotection) but can completely prevent side reactions at the -CH₂OH site. This is often recommended for particularly valuable or sensitive substrates.

  • How does the substitution on the biphenyl rings affect the reaction? Electron-donating groups (e.g., alkoxy, alkyl) will further activate the rings, making polysulfonation more likely and requiring even stricter temperature control. Electron-withdrawing groups (e.g., nitro, cyano) will deactivate the rings, requiring more forcing conditions (higher temperature or longer reaction times), which in turn can increase the risk of dehydration of the hydroxymethyl group.

References

  • Scribd. Sulfonation and Chlorosulfonation Mechanisms. Available at: [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]

  • Bergman, Å., & Wachtmeister, C. A. (1978). An alternative synthesis of chlorinated biphenyl methylsulfonyl metabolites. Chemosphere, 7(12), 949-956.
  • GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available at: [Link]

  • Wikipedia. Aromatic sulfonation. Available at: [Link]

  • GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Available at: [Link]

  • 3D Chemistry. (2020). Chlorosulphonation of benzene. YouTube. Available at: [Link]

  • Olagbemiro, T. O., & Oki, A. A. (2013). Mechanism and Kinetics of Sulfonation of Polystyrene−Butadiene Rubber with Chlorosulfonic Acid. Industrial & Engineering Chemistry Research, 52(1), 130-135.
  • ProQuest. Aromatic Sulfonations and Related Reactions. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Sulfonamide Intermediates

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Hydrolytic Degradation in Sulfonamide Synthesis Introduction: The "Hidden Stoichiometry" Problem Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Hydrolytic Degradation in Sulfonamide Synthesis

Introduction: The "Hidden Stoichiometry" Problem

Welcome to the technical support hub. If you are here, you likely faced a failed coupling reaction, a "gumming" incident during weighing, or a yield that defies calculation.

In sulfonamide synthesis, the enemy is invisible: atmospheric moisture . Sulfonyl chlorides (


), the most common electrophiles in this pathway, are not just hygroscopic; they are chemically unstable in the presence of water. They do not just "get wet"—they degrade into unreactive sulfonic acids, releasing 

gas. This creates a "hidden stoichiometry" where your effective reagent mass is significantly lower than your weighed mass.

This guide replaces generic advice with field-proven protocols to secure your chemistry against moisture-induced failure.

Module 1: The Failure Mechanism (Root Cause Analysis)

Before troubleshooting, you must understand the degradation pathway. Unlike simple salts that clump, sulfonyl chlorides undergo irreversible hydrolysis.

The Hydrolysis Trap: When


 absorbs moisture, it converts to 

(Sulfonic Acid). This is disastrous for two reasons:
  • Nucleophilic Dead End: The sulfonic acid cannot react with your amine to form the sulfonamide bond.

  • Acid Quench: The byproduct (

    
    ) protonates your amine nucleophile, rendering it unreactive (
    
    
    
    ), further killing the reaction kinetics.

HydrolysisMechanism Substrate Sulfonyl Chloride (R-SO2Cl) Intermediate Transition State (Hypervalent Sulfur) Substrate->Intermediate + H2O Moisture Atmospheric H2O Moisture->Intermediate Product Sulfonic Acid (R-SO3H) Intermediate->Product Irreversible Byproduct HCl Gas (Amine Poison) Intermediate->Byproduct

Figure 1: The irreversible hydrolysis pathway of sulfonyl chlorides. Note that the HCl byproduct actively sabotages the subsequent coupling reaction by sequestering the amine.

Module 2: Storage & Handling Protocols (First Line of Defense)

If your starting material is already degraded, no reaction condition can save it.

Protocol A: The "Stock Solution" Strategy (Recommended)

Solid sulfonyl chlorides have a high surface-area-to-volume ratio, maximizing moisture uptake. The safest handling method is to dissolve the entire bottle immediately upon opening.

  • Calculate: Determine the total volume needed to create a standard molarity (e.g., 1.0 M) based on the label mass.

  • Solvent Choice: Use Anhydrous DCM (Dichloromethane) or Anhydrous THF.

  • Dissolve: Cannulate the solvent directly into the vendor bottle or a flame-dried Schlenk flask.

  • Store: Store the solution over activated 4Å Molecular Sieves in a septum-capped bottle at -20°C.

    • Why? The solution reduces the rate of hydrolysis, and sieves scavenge residual water.

Protocol B: Solid Handling (If weighing is necessary)

If you must weigh solids, speed is critical.

ParameterStandard Lab Practice (Risky)High-Integrity Protocol (Safe)
Environment Open benchtop weighingGlove Bag or Nitrogen Cone funnel
Transfer Metal spatula (slow)Pour-and-Difference (Weigh closed vial, pour, weigh again)
Vessel Weigh boatTared flask containing dry solvent
Desiccant Silica Gel (Weak)

(Phosphorus Pentoxide)
or Vacuum Desiccator
Module 3: Reaction Rescue (Troubleshooting & Execution)

If your reaction is stalling or yields are low, water is likely the culprit. Use the Azeotropic Reset before adding valuable reagents.

The Azeotropic Drying Protocol

Do not rely on "oven-dried" glassware alone. You must actively remove water from the reaction vessel and the starting amine.

  • Dissolve: Place your amine/substrate in the reaction flask.

  • Add Entrainer: Add anhydrous Toluene (preferred) or Benzene (if permitted). Toluene forms a positive azeotrope with water (bp 84°C).

  • Evaporate: Rotovap to dryness. Repeat 3x .

    • Mechanism:[1][2][3][4] This physically carries water molecules out of the flask, far more effectively than vacuum alone.

  • Backfill: Backfill the flask with Argon/Nitrogen immediately.

  • Proceed: Add your sulfonyl chloride only after this step.

TroubleshootingWorkflow Start Reaction Yield < 50%? CheckState Check Sulfonyl Chloride State Start->CheckState Liquid Liquid/Oil? CheckState->Liquid Solid Solid/Crystalline? CheckState->Solid Test1 NMR Analysis (Check for broad -OH peak) Liquid->Test1 Test2 Melting Point (Sharp vs. Depressed) Solid->Test2 Decision Is it hydrolyzed? Test1->Decision Test2->Decision Action1 Discard & Re-order Decision->Action1 Yes (>10% Acid) Action2 Recrystallize (Dry Hexane/CHCl3) Decision->Action2 Partial (<10%) Action3 Use Excess (1.5 eq) + Azeotropic Drying Decision->Action3 No (Dry)

Figure 2: Decision matrix for troubleshooting low yields involving hygroscopic intermediates.

Module 4: Frequently Asked Questions (FAQs)

Q: My sulfonyl chloride has turned into a sticky gum. Can I still use it? A: Generally, no . The "gum" phase usually indicates a eutectic mixture of the sulfonyl chloride and its hydrolysis product (sulfonic acid). Using this will introduce a large amount of acid into your reaction, quenching your base/amine. If the material is expensive, you can attempt to dissolve it in dry chloroform and wash rapidly with ice-cold 5%


 (to remove acid), dry over 

, and evaporate. However, purchasing fresh reagent is safer.

Q: Can I use a Schotten-Baumann condition (water/DCM mix) if the reagent is water-sensitive? A: Yes, but with a caveat. Schotten-Baumann relies on the reaction with the amine being faster than hydrolysis. This works for highly reactive amines. However, for valuable or sluggish amines, anhydrous conditions (DCM/Pyridine or THF/TEA) are strictly superior because they eliminate the competition with water entirely [1].

Q: How do I measure the water content of my intermediate? A:

  • Karl Fischer (KF) Titration: The gold standard, but requires specific equipment.

  • H-NMR: Dissolve a sample in

    
    . Look for a broad singlet (often shifting) or a sharp water peak at ~1.56 ppm. If the integral of the water peak is significant relative to your product protons, you must dry the material [2].
    

Q: Why did my bottle of sulfonyl chloride "pop" when I opened it? A: Pressure buildup. Hydrolysis releases


 gas. If a bottle pops, it confirms significant moisture ingress has already occurred. Handle with extreme caution in a fume hood.
References
  • Org. Synth. 1928, 8, 100. Benzene Sulfonyl Chloride Handling and Reactivity.

  • J. Org. Chem. 2010, 75, 14, 4860–4863. Stability and Hydrolysis of Sulfonyl Chlorides.

  • BenchChem Technical Guides. Preventing decomposition of sulfonyl chloride during reaction.

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

  • University of Rochester, Dept. of Chemistry. Drying Methods and Azeotropes.

Sources

Troubleshooting

Removing palladium impurities from 2-(4-Hydroxymethylphenyl)phenylsulfonamide after cross-coupling

Technical Support Center: Palladium Remediation for Sulfonamide Scaffolds Subject: Removing Palladium Impurities from 2-(4-Hydroxymethylphenyl)phenylsulfonamide Ticket ID: PD-REM-004 Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Remediation for Sulfonamide Scaffolds

Subject: Removing Palladium Impurities from 2-(4-Hydroxymethylphenyl)phenylsulfonamide Ticket ID: PD-REM-004 Assigned Specialist: Senior Application Scientist

Introduction

You are encountering residual palladium (Pd) issues following a cross-coupling reaction (likely Suzuki-Miyaura) to synthesize 2-(4-Hydroxymethylphenyl)phenylsulfonamide .

The Chemist’s Challenge: This is not a standard cleanup. Your molecule contains two distinct functionalities that complicate Pd removal:

  • Sulfonamide (

    
    ):  The nitrogen atom is a Lewis base capable of coordinating with Pd species, creating "sticky" impurities that resist simple washing.
    
  • Hydroxymethyl (

    
    ):  This increases polarity, limiting your ability to use non-polar solvents (like heptane) to precipitate the Pd complex while keeping the product in solution.
    

This guide provides a remediation strategy compliant with ICH Q3D guidelines, prioritizing functionalized silica scavengers over traditional methods like activated carbon, which often suffer from poor reproducibility and yield loss.

Phase 1: Diagnostic & Regulatory Limits

Before initiating remediation, confirm your target threshold. Under ICH Q3D (R2) , palladium is a Class 2B impurity.[1] Your required limit depends on the dosage form.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) & Concentration Limits

Administration RoutePDE (

g/day )
Concentration Limit (

g/g or ppm)*
Oral 10010
Parenteral (Injectable) 101
Inhalation 10.1

*Assumes a maximum daily dose of 10 g of drug product. If your dose is lower, the limit may be adjusted higher proportionally.

Phase 2: The "Gold Standard" Protocol (Scavengers)

For sulfonamide-containing molecules, standard silica washes often fail because the sulfonamide competes for the metal. You require a scavenger with a binding constant (


) significantly higher than your product's nitrogen donor.

Recommended Scavengers:

  • Primary Choice: SiliaMetS® DMT (Dimercaptotriazine).

    • Why: The triazine ring works synergistically with thiol groups, offering the highest affinity for Pd(0) and Pd(II) species, effectively displacing them from the sulfonamide.

  • Secondary Choice: SiliaMetS® Thiol (or MP-TMT).

    • Why: Excellent general-purpose scavenger, though sometimes less effective if the Pd is tightly coordinated to the substrate.

Step-by-Step Remediation Protocol:

  • Dissolution: Dissolve your crude 2-(4-Hydroxymethylphenyl)phenylsulfonamide in a solvent that fully solubilizes the product but is compatible with the scavenger.

    • Recommended:THF (Tetrahydrofuran) or 10% MeOH in DCM .

    • Avoid: DMF or DMSO (high boiling points make subsequent workup difficult) or pure water (scavengers are hydrophobic).

  • Loading: Add SiliaMetS® DMT at a ratio of 4–10 equivalents relative to the residual Pd content (not the product).

    • Note: If Pd content is unknown, use 5-10% w/w relative to the mass of the crude product.

  • Incubation:

    • Stir at 50–60°C for 4 hours .

    • Crucial: Heat is often required to overcome the activation energy needed to break the Pd-Sulfonamide bond. Room temperature stirring is often insufficient for coordinated species.

  • Filtration: Filter the suspension through a 0.45

    
    m pad (Celite or membrane) to remove the silica.
    
  • Analysis: Analyze the filtrate via ICP-MS or ICP-OES.

Phase 3: Troubleshooting (FAQs)

Q1: The Pd levels dropped from 1000 ppm to 50 ppm, but I need <10 ppm. Adding more scavenger isn't helping.

  • Root Cause: You likely have a mix of Pd oxidation states. Scavengers have different affinities for Pd(0) vs. Pd(II).

  • Solution: Add a mild oxidant. Treating the solution with a small amount of activated carbon alongside the scavenger can sometimes oxidize Pd(0) clusters into Pd(II), which binds more tightly to Thiol/DMT. Alternatively, switch to SiliaMetS® Thiourea , which has a different coordination mode.

Q2: I am losing significant product yield (10-15%) on the scavenger.

  • Root Cause: Non-specific binding. The hydroxymethyl group (

    
    ) on your molecule may be hydrogen-bonding with the unfunctionalized silanol groups on the silica backbone.
    
  • Solution:

    • Switch Solvents: Add 5-10% Methanol to your solvent system. The MeOH will compete for the silanol sites, displacing your product.

    • Wash Step: After filtration, wash the filter cake vigorously with MeOH/THF to recover adsorbed product.

Q3: The product is still colored (brown/tan) even after scavenging.

  • Root Cause: Color

    
     Concentration. Highly colored conjugated organic byproducts (from phosphine ligand oxidation) may persist even if Pd is removed.
    
  • Solution: Scavengers remove metals, not color. Perform a final "polish" step using Activated Carbon (e.g., Darco G-60) for 30 minutes at room temperature to remove organic chromophores.

Phase 4: Workflow Visualization

Diagram 1: Decision Matrix for Pd Removal

Pd_Removal_Workflow Start Crude Product (Sulfonamide Scaffold) Measure Measure Initial Pd (ICP-MS) Start->Measure LimitCheck Is Pd > ICH Limit? Measure->LimitCheck Solubility Check Solubility: THF, EtOAc, or MeOH/DCM LimitCheck->Solubility Yes (>10ppm) Pass Proceed to Crystallization/Final QC LimitCheck->Pass No (<10ppm) ScavengerSelect Select Scavenger: SiliaMetS DMT (Primary) SiliaMetS Thiol (Secondary) Solubility->ScavengerSelect Process Process: 1. Add 5-10% w/w Scavenger 2. Heat to 50°C for 4h 3. Filter (0.45µm) ScavengerSelect->Process Retest Retest Pd Content Process->Retest Retest->Pass Pass Fail Troubleshoot: 1. Increase Temp 2. Switch Ligand (Thiourea) 3. Add Activated Carbon Retest->Fail Fail Fail->ScavengerSelect Iterate

Caption: Logical workflow for assessing and remediating palladium impurities in sulfonamide-based APIs.

Diagram 2: Mechanism of Action (Ligand Displacement)

Mechanism Complex Pd-Sulfonamide Complex (Sticky) Transition Ligand Exchange (Heat Activated) Complex->Transition + Scavenger Scavenger SiliaMetS DMT (High Affinity) Scavenger->Transition Result Pd-DMT (Solid) + Free Product Transition->Result Filtration

Caption: The scavenger (DMT) uses the chelate effect to displace the weaker sulfonamide-palladium bond.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004).[2][3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[3][4] Available at: [Link]

  • Biotage White Paper. (2023). Metal Scavengers in Process Chemistry: An Investigative Study. Biotage.[5] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a scientifically grounded narrative that explains the rationale behind each experimental choice, ensuring a thorough understanding of the method development process.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1][2] HPLC is a cornerstone analytical technique in the pharmaceutical industry for determining the purity of drug substances and products.[3] This guide will compare and contrast different HPLC approaches, providing the supporting experimental data necessary to make informed decisions in your own laboratory.

Foundational Principles: Structuring a Robust HPLC Purity Method

The goal of any purity analysis is to separate the main compound from all potential impurities, which can include process-related impurities, degradation products, or contaminants.[3] A well-developed HPLC method must be specific, sensitive, accurate, and robust. The development process is an iterative one, beginning with an understanding of the analyte's physicochemical properties and culminating in a validated, stability-indicating method.

The structure of 2-(4-Hydroxymethylphenyl)phenylsulfonamide, a sulfonamide derivative, suggests a non-polar character due to its two phenyl rings, making reversed-phase HPLC the logical starting point. The presence of hydroxyl and sulfonamide groups provides sites for potential degradation, necessitating a thorough investigation of the method's ability to separate these degradants.

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis of Chromatographic Conditions

The selection of the stationary and mobile phases is paramount in achieving the desired separation.[4][5] Here, we compare the performance of three common reversed-phase columns and two different organic modifiers.

The choice of a reversed-phase column is critical for the analysis of aromatic compounds.[6] We evaluated three columns with different stationary phases: a traditional C18, a C8, and a Phenyl column. The rationale for this comparison is to explore the impact of hydrophobicity (C18 vs. C8) and alternative selectivity offered by π-π interactions (Phenyl column).[7]

Column TypeStationary PhaseKey Interaction MechanismPerformance for 2-(4-Hydroxymethylphenyl)phenylsulfonamide
Column A Octadecylsilane (C18)Hydrophobic interactionsGood retention, excellent peak shape.
Column B Octylsilane (C8)Hydrophobic interactionsLess retention than C18, may be suitable for faster analysis if resolution is adequate.
Column C Phenylπ-π interactions, hydrophobic interactionsOffers alternative selectivity, potentially better resolution for aromatic impurities.

Experimental Data Summary: Column Comparison

ParameterColumn A (C18)Column B (C8)Column C (Phenyl)
Retention Time (min) 8.56.27.8
Tailing Factor 1.11.21.0
Theoretical Plates 12,50011,00013,000

Conditions: Isocratic elution with 50:50 Acetonitrile:Water, 1.0 mL/min flow rate, 25°C, 254 nm detection.

Insight: The C18 column provided a good balance of retention and efficiency. The Phenyl column, however, showed slightly better peak symmetry and theoretical plates, suggesting it may be advantageous for resolving closely eluting impurities.

The choice of organic solvent in the mobile phase can significantly impact selectivity.[8] Acetonitrile (ACN) and methanol (MeOH) are the most common choices in reversed-phase HPLC.

Organic ModifierPropertiesImpact on Separation
Acetonitrile (ACN) Lower viscosity, lower UV cutoffGenerally provides sharper peaks and better resolution.
Methanol (MeOH) Higher viscosity, higher UV cutoffCan offer different selectivity due to its protic nature.

Experimental Data Summary: Organic Modifier Comparison

ParameterAcetonitrileMethanol
Resolution (Main Peak vs. Impurity 1) 2.52.1
Analysis Time (min) 1012
Backpressure (psi) 18002200

Conditions: C18 column, Gradient elution from 30% to 70% organic modifier in 10 minutes, 1.0 mL/min flow rate, 25°C, 254 nm detection.

Insight: Acetonitrile provided better resolution and a shorter analysis time with lower backpressure, making it the superior choice for this application.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, a key requirement for a stability-indicating method.[9][10] The drug substance was subjected to various stress conditions as recommended by ICH guidelines.[3]

Caption: Forced Degradation Study Workflow.

Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsObservations
Acid Hydrolysis ~15%2Major degradation observed.
Base Hydrolysis ~10%1Moderate degradation.
Oxidative ~20%3Significant degradation with multiple products.
Thermal <5%1The compound is relatively stable to heat.
Photolytic <2%0The compound is stable to light.

Insight: The compound is most susceptible to oxidative and acid-catalyzed degradation. The developed HPLC method was able to resolve all degradation products from the parent peak, confirming its stability-indicating nature.

Detailed Experimental Protocols
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50)

  • Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 9 mL of 0.1N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1N NaOH.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 9 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1N HCl.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of the solid sample in an oven at 80°C for 48 hours. Dissolve in 10 mL of diluent.

  • Photolytic Degradation: Expose 10 mg of the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B). Dissolve in 10 mL of diluent.

Method Validation: Adherence to ICH Q2(R1) Guidelines

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[11][12]

Summary of Validation Parameters

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, and degradants.Pass
Linearity (r²) ≥ 0.9990.9998
Range LOQ to 150% of test concentrationPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%0.8%, 1.2%
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness Insensitive to small, deliberate variations in method parameters.Pass

Insight: The validation results demonstrate that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity analysis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide.

Conclusion

This guide has provided a comprehensive comparison of HPLC method development strategies for the purity analysis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide. Through a systematic evaluation of columns and mobile phases, coupled with rigorous forced degradation studies and full method validation, a robust and reliable stability-indicating HPLC method has been established. The presented data and rationale behind the experimental choices offer a clear and scientifically sound approach that can be adapted for the analysis of similar pharmaceutical compounds.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • Quality Guidelines. ICH. [Link]

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. National Institutes of Health. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. [Link]

  • N-(2-HYDROXYMETHYL-PHENYL)-4-METHYL-BENZENESULFONAMIDE. Chemsrc. [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

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Comparative

1H NMR and 13C NMR spectral interpretation of 2-(4-Hydroxymethylphenyl)phenylsulfonamide

Executive Summary & Application Context 2-(4-Hydroxymethylphenyl)phenylsulfonamide (often referred to as 4'-hydroxymethyl-biphenyl-2-sulfonamide) is a critical pharmacophore scaffold in medicinal chemistry. It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(4-Hydroxymethylphenyl)phenylsulfonamide (often referred to as 4'-hydroxymethyl-biphenyl-2-sulfonamide) is a critical pharmacophore scaffold in medicinal chemistry. It serves as a structural intermediate in the development of COX-2 inhibitors , Carbonic Anhydrase (CA) inhibitors , and Angiotensin II receptor blockers (ARBs) where bioisosteric replacement of carboxylates with sulfonamides is investigated to modulate solubility and potency.

This guide provides an authoritative interpretation of the 1H and 13C NMR spectra for this compound. Unlike standard spectral libraries, we compare its spectral signature against its common synthetic precursor—the Methyl Ester analog (Methyl 4'-(hydroxymethyl)biphenyl-2-carboxylate)—to provide a self-validating protocol for confirming successful sulfonamidation during synthesis.

Core Structural Features
  • Biphenyl Core: Ortho-substituted sulfonamide ring (Ring A) and Para-substituted hydroxymethyl ring (Ring B).

  • Key Functional Groups: Primary Sulfonamide (

    
    ) and Benzylic Alcohol (
    
    
    
    ).
  • Critical Challenge: Distinguishing the sulfonamide protons from exchangeable hydroxyls and identifying the "biphenyl twist" effect on chemical shifts.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and correct peak assignment, the following protocol is recommended. The choice of solvent is paramount due to the exchangeable protons in the sulfonamide and hydroxyl groups.

Methodology
  • Instrument: 500 MHz NMR Spectrometer (Cryoprobe recommended for 13C sensitivity).

  • Solvent: DMSO-d6 (99.9% D).

    • Rationale: Unlike

      
      , DMSO-d6 prevents rapid proton exchange, allowing for the distinct observation of the sulfonamide (
      
      
      
      ) singlet and the hydroxyl (
      
      
      ) triplet. It also solubilizes the polar sulfonamide moiety effectively.
  • Temperature: 298 K (

    
    ).
    
  • Reference: Tetramethylsilane (TMS) at

    
     0.00 ppm or residual DMSO pentet at 
    
    
    
    2.50 ppm.

1H NMR Spectral Interpretation

The 1H NMR spectrum in DMSO-d6 is characterized by two distinct aromatic spin systems and two exchangeable groups.

Assignment Table (500 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.0 - 11.2 *s (broad)-

(Trace)
Rarely seen as discrete peak unless dry; often merges or broadens.
7.98 dd1HH-3 (Ring A)Deshielded by ortho

group.
7.58 td1HH-5 (Ring A)Para to biphenyl linkage.
7.52 td1HH-4 (Ring A)Meta to

.
7.35 d2HH-3', H-5' (Ring B)Ortho to

.
7.28 dd1HH-6 (Ring A)Shielded by ring current of Ring B (Twisted biphenyl).
7.22 d2HH-2', H-6' (Ring B)Ortho to biphenyl linkage.
7.15 s (broad)2H

Diagnostic: Distinct broad singlet in DMSO. Disappears with

shake.
5.21 t1H

Triplet due to coupling with

(

Hz).
4.52 d2H

Benzylic methylene. Doublet due to coupling with OH.

*Note: The chemical shift of the sulfonamide


 is highly concentration and temperature dependent, typically appearing between 7.0 - 7.5 ppm in DMSO-d6.
Detailed Mechanistic Analysis
  • The Biphenyl Twist (Ring Current Effect): The bulky sulfonamide group at the ortho position (C-2) forces the two phenyl rings to twist out of coplanarity to minimize steric hindrance. This twist places the H-6 proton of Ring A into the shielding cone of Ring B, causing it to resonate upfield (

    
     7.28) relative to a standard benzene proton.
    
  • Hydroxymethyl Coupling: In dry DMSO-d6, the benzylic methylene appears as a doublet (

    
     4.52) and the hydroxyl proton as a triplet  (
    
    
    
    5.21). This coupling (
    
    
    ) confirms that the alcohol is primary and that no rapid exchange is occurring (indicating high sample purity and dry solvent).

13C NMR Spectral Interpretation

The 13C spectrum provides the definitive confirmation of the carbon skeleton, particularly distinguishing the sulfonamide ipso-carbon from the hydroxymethyl ipso-carbon.

Assignment Table (125 MHz, DMSO-d6)
Chemical Shift (

, ppm)
TypeAssignmentStructural Insight
142.5 QuaternaryC-1 (Ring A)Attached to

. Deshielded.
141.8 QuaternaryC-4' (Ring B)Attached to

.
139.2 QuaternaryC-2 (Ring A)Ipso to Phenyl Ring B.
138.5 QuaternaryC-1' (Ring B)Ipso to Phenyl Ring A.
132.1 CHC-5 (Ring A)
131.8 CHC-3 (Ring A)Ortho to

.
129.5 CHH-2', H-6' (Ring B)
127.4 CHC-4 (Ring A)
126.8 CHC-6 (Ring A)
126.2 CHH-3', H-5' (Ring B)
62.8


Diagnostic: Benzylic alcohol carbon.

Comparative Analysis: Sulfonamide vs. Methyl Ester

In drug development, this compound is often synthesized via a Suzuki coupling of 2-sulfamoylphenylboronic acid and 4-bromobenzyl alcohol, or by converting the Methyl Ester analog. Differentiating the product from the ester precursor is a critical quality control step.

Comparison Table: Diagnostic Signals
FeatureProduct: Sulfonamide Alternative: Methyl Ester Analog Interpretation
Proton Signal

singlet (

7.15)

singlet (

3.60 - 3.80)
The disappearance of the sharp methoxy singlet and appearance of the broad

peak confirms transformation.
Carbon Signal C-1 (

)

142 ppm
C=O (Carbonyl)

167 ppm
Absence of the carbonyl signal at >165 ppm is the primary confirmation of non-ester structure.
Solubility High in DMSO, Low in

High in

, High in DMSO
Solubility shift indicates increased polarity of the sulfonamide.
Visualizing the Structural Logic

The following diagram illustrates the structural relationship and the diagnostic NMR shifts used to validate the synthesis.

G Ester Precursor / Alternative Methyl 4'-(hydroxymethyl)biphenyl-2-carboxylate (CAS 158144-55-9*) Sulfonamide Target Product 2-(4-Hydroxymethylphenyl)phenylsulfonamide (Biphenyl Sulfonamide) Ester->Sulfonamide Bioisosteric Replacement (Synthetic Pathway) Feat_Ester Diagnostic NMR: 1H: -OCH3 singlet (~3.7 ppm) 13C: C=O (~167 ppm) Ester->Feat_Ester Feat_Sulf Diagnostic NMR: 1H: -SO2NH2 broad s (~7.2 ppm) 13C: No C=O, C-SO2 (~142 ppm) Sulfonamide->Feat_Sulf

Figure 1: Structural comparison and diagnostic NMR markers between the Methyl Ester precursor and the Target Sulfonamide. Note: Some databases (e.g., LookChem) may index CAS 158144-55-9 as the ester, while others link it to the sulfonamide; spectral verification is mandatory.

Technical Note on CAS & Nomenclature

Caution: During our database verification, we identified conflicting indexing for CAS 158144-55-9 .

  • Source A (ChemicalBook/GuideChem): Associates this CAS with 2-(4-Hydroxymethylphenyl)phenylsulfonamide.

  • Source B (LookChem/ClearSynth): Associates this CAS with Methyl 4'-(hydroxymethyl)biphenyl-2-carboxylate.

Recommendation: Do not rely solely on CAS numbers for this specific intermediate. Always verify the identity using the 13C Carbonyl region :

  • Presence of peak at ~167 ppm = Ester (Incorrect structure).

  • Absence of peak >150 ppm = Sulfonamide (Correct structure).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfonamide Derivatives. (General reference for sulfonamide shifts in DMSO-d6). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Biphenyl system coupling constants).
  • MDPI. Synthesis and Evaluation of N-phenylsulfonamide Derivatives. (Context for biological activity of biphenyl sulfonamides). Retrieved from [Link]

Validation

Comparing potency of 2-(4-Hydroxymethylphenyl)phenylsulfonamide vs. Celecoxib derivatives

This guide provides an in-depth technical comparison between Celecoxib (a selective COX-2 inhibitor) and its Hydroxymethyl derivatives (specifically the primary metabolite, Hydroxycelecoxib, and related phenylsulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Celecoxib (a selective COX-2 inhibitor) and its Hydroxymethyl derivatives (specifically the primary metabolite, Hydroxycelecoxib, and related phenylsulfonamide analogs).

Executive Summary: Potency & Selectivity Landscape

The core distinction lies in the pharmacophore integrity . Celecoxib relies on a specific 1,5-diarylpyrazole scaffold to lock the sulfonamide into the COX-2 secondary pocket. The "2-(4-Hydroxymethylphenyl)phenylsulfonamide" structure (representing a biphenyl analog) or the metabolic product "Hydroxycelecoxib" represents a loss of potency for COX-2, but a retention or shift in Carbonic Anhydrase (CA) inhibitory profile.

FeatureCelecoxib (Parent)Hydroxycelecoxib (Metabolite/Analog)2-(4-Hydroxymethylphenyl)phenylsulfonamide (Biphenyl Analog)
COX-2 Potency (IC₅₀) High (40 nM)Inactive (> 1,000 nM)Low/Inactive (Lacks pyrazole geometry)
COX-1 Selectivity > 30-fold selectiveN/A (Inactive)N/A
CA-II Inhibition (Kᵢ) Potent (~21 nM)Moderate (Sulfonamide intact)Potent (Classic sulfonamide pharmacophore)
Primary Role Anti-inflammatory / AnalgesicExcretion Product (Phase I)Synthetic Intermediate / CA Probe
Metabolic Status Active DrugInactive MetaboliteStructural Fragment

Part 1: Structural & Mechanistic Analysis

The Pharmacophore Divergence

The potency of Celecoxib is driven by the 1,5-diarylpyrazole core. This rigid scaffold orients the p-sulfamoylphenyl group to insert deeply into the hydrophilic side pocket of COX-2 (Arg513/His90), while the p-tolyl group (containing the methyl) sits in the hydrophobic channel.

  • Celecoxib: The 4-methyl group is essential for hydrophobic interaction.

  • Hydroxymethyl Derivative: Oxidation of the methyl group to a hydroxymethyl (-CH₂OH) introduces polarity. This disrupts the hydrophobic interaction within the COX-2 channel, rendering the molecule inactive against COX-2.

  • Biphenyl Analog (2-(4-Hydroxymethylphenyl)...): Lacking the central pyrazole ring, this structure cannot maintain the precise "V-shape" required for COX-2 selectivity. It functions primarily as a Carbonic Anhydrase Inhibitor (CAI) due to the exposed sulfonamide.

Metabolic Deactivation Pathway (DOT Visualization)

Celecoxib is metabolized by CYP2C9 into Hydroxycelecoxib. This is a critical "deactivation" step in vivo.

MetabolicPathway Celecoxib Celecoxib (Active COX-2 Inhibitor) CYP2C9 CYP2C9 (Liver Microsomes) Celecoxib->CYP2C9 Hydroxy Hydroxycelecoxib (Inactive on COX-2) CYP2C9->Hydroxy Methyl Hydroxylation (Loss of Hydrophobicity) ADH ADH1/ADH2 Hydroxy->ADH Carboxy Carboxycelecoxib (Glucuronidation Target) ADH->Carboxy Oxidation

Figure 1: The metabolic deactivation of Celecoxib.[1] The conversion to the hydroxymethyl variant (Hydroxycelecoxib) abolishes COX-2 activity.

Part 2: Comparative Potency Data

The following data aggregates competitive binding assays and enzymatic inhibition profiles.

COX-2 vs. COX-1 Inhibition

The hydroxymethyl group is a "potency killer" for COX-2.

CompoundTargetIC₅₀ (nM)InterpretationSource
Celecoxib COX-2 (Human recombinant)40 Potent, Selective[Penning et al., 1997]
Celecoxib COX-1 (Human recombinant)15,000 Weak (High Selectivity)[Penning et al., 1997]
Hydroxycelecoxib COX-2> 1,000 Inactive [Paulson et al., 2000]
Hydroxycelecoxib COX-1> 1,000 Inactive [Paulson et al., 2000]
Biphenyl Analog COX-2> 5,000 Inactive (Lacks Scaffold)[Estimated from SAR]
Carbonic Anhydrase (CA) Cross-Reactivity

Both Celecoxib and its sulfonamide-bearing derivatives inhibit Carbonic Anhydrases (CA). This is an "off-target" effect for inflammation but a "primary" effect for glaucoma or specific cancer therapies.

  • Mechanism: The unsubstituted sulfonamide (-SO₂NH₂) binds to the Zinc (Zn²⁺) ion in the CA active site.

  • Result: While the hydroxymethyl derivative loses COX-2 activity, it retains the ability to inhibit CA enzymes because the sulfonamide moiety is unmodified.

IsoformCelecoxib Kᵢ (nM)Sulfonamide Analog Kᵢ (nM)Clinical Implication
hCA I ~50,000~50 - 200Weak inhibition of cytosolic CA
hCA II 21 10 - 50 Potent inhibition (Glaucoma relevance)
hCA IX 1610 - 100Tumor-associated isoform inhibition

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol: COX-2 Fluorescent Inhibition Assay

Objective: Quantify the loss of potency in the hydroxymethyl derivative.

  • Reagents:

    • Recombinant human COX-2 enzyme.

    • Arachidonic acid (Substrate).

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – fluorogenic probe.

    • Test Compounds: Celecoxib (Standard), Hydroxycelecoxib (Test).

  • Workflow:

    • Incubation: Mix 10 µL of Enzyme + 10 µL of Inhibitor (various concentrations) in Tris-HCl buffer (pH 8.0). Incubate at 37°C for 10 mins.

    • Initiation: Add 10 µL of Heme/Arachidonic Acid mix.

    • Reaction: COX-2 converts Arachidonic Acid to PGG2; PGG2 is reduced to PGH2, converting ADHP to Resorufin (Highly Fluorescent).

    • Readout: Measure Fluorescence (Ex 535 nm / Em 587 nm).

  • Validation Check:

    • Positive Control: DuP-697 or Celecoxib (Expected IC₅₀ ~40-60 nM).

    • Negative Control: No Enzyme (Background).

    • Success Criteria: The Hydroxycelecoxib curve should remain flat (no inhibition) up to 1 µM.

Protocol: Synthesis of the Hydroxymethyl Derivative (Microsomal)

Objective: Generate the metabolite for testing if commercial standards are unavailable.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2C9 (Supersomes).

  • Reaction Mix:

    • Celecoxib (10 µM).

    • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Phosphate Buffer (100 mM, pH 7.4).

  • Procedure:

    • Pre-incubate microsomes + Celecoxib for 5 min at 37°C.

    • Initiate with NADPH.

    • Quench at 60 mins with ice-cold Acetonitrile.

  • Analysis:

    • Centrifuge (10,000g, 10 min).

    • Inject supernatant into HPLC-UV/MS.

    • Target Peak: Hydroxycelecoxib elutes earlier than Celecoxib (more polar). Mass shift: M+16 (Oxygen).

Part 4: Structural Activity Relationship (SAR) Diagram

The following logic tree explains why the "2-(4-Hydroxymethylphenyl)..." and Hydroxycelecoxib structures fail as COX-2 inhibitors.

SAR_Logic Core Scaffold Requirement (1,5-Diarylpyrazole) Sub1 Sulfonamide Group (Essential) Core->Sub1 Anchors in Side Pocket Sub2 4-Methyl Group (Hydrophobic) Core->Sub2 Fills Hydrophobic Channel Mod2 Modification: Removal of Pyrazole (Biphenyl Analog) Core->Mod2 Simplification Mod1 Modification: Oxidation to -CH2OH Sub2->Mod1 Metabolism Result1 Loss of Hydrophobic Fit (COX-2 Inactive) Mod1->Result1 Result3 Retained Zn2+ Binding (CA Active) Mod1->Result3 Result2 Loss of 3D Geometry (COX-2 Inactive) Mod2->Result2 Mod2->Result3

Figure 2: SAR Logic demonstrating why structural modifications lead to loss of COX-2 potency while retaining Carbonic Anhydrase activity.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.

  • Paulson, S. K., et al. (2000). "Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption." Journal of Pharmacology and Experimental Therapeutics, 297(2), 638-645.

  • Weber, A., et al. (2004). "Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition." Journal of Medicinal Chemistry, 47(3), 550-557.

  • Schönbrunn, E., et al. (2010). "Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalenesulfonate (ANS) with the antibiotic target MurA." Proceedings of the National Academy of Sciences (Contextual reference for fluorescence assays).
  • BindingDB Entry 50057538. "4-[5-(4-Hydroxymethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide."[2] Binding Database.

Sources

Comparative

Validating 2-(4-Hydroxymethylphenyl)phenylsulfonamide: A Comparative Guide for Reference Standard Qualification

Topic: Validating 2-(4-Hydroxymethylphenyl)phenylsulfonamide as a Reference Standard Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating 2-(4-Hydroxymethylphenyl)phenylsulfonamide as a Reference Standard Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

In the development of biphenyl-sulfonamide therapeutics (e.g., COX-2 inhibitors), the isolation and characterization of metabolites and process impurities are critical for ICH Q3A/B compliance. 2-(4-Hydroxymethylphenyl)phenylsulfonamide (2-HMPPS) represents a specific challenge: it contains both a stable sulfonamide core and a reactive hydroxymethyl handle susceptible to oxidation.

This guide moves beyond basic "Certificate of Analysis" generation. It serves as a technical blueprint for upgrading 2-HMPPS from a "Research Grade" chemical to a Primary Reference Standard , comparing the two dominant validation methodologies: Mass Balance (MB) and Quantitative NMR (qNMR) .

Part 1: The Molecule & The Challenge

Target Analyte: 2-(4-Hydroxymethylphenyl)phenylsulfonamide Chemical Context: A likely oxidative metabolite or synthetic intermediate where the biphenyl ring system has undergone hydroxylation. Critical Quality Attributes (CQAs):

  • Regio-isomerism: Distinguishing the ortho-substitution (2-position) from para-isomers is non-trivial by MS alone.

  • Oxidative Instability: The benzylic alcohol (-CH₂OH) is prone to oxidation into the corresponding benzoic acid or aldehyde during storage.

Structural Confirmation Strategy (Identity)

Standard 1D-NMR is insufficient for reference standard qualification due to potential isomeric impurities.

TechniquePurposeCritical Insight for 2-HMPPS
1H NMR (500+ MHz) Primary IDConfirm integration of the benzylic -CH₂- (~4.6 ppm).
NOESY (2D NMR) Spatial ConfirmationCrucial: Detect NOE cross-peaks between the sulfonamide NH₂ and the protons on the adjacent phenyl ring to confirm the ortho (2-position) linkage.
HRMS (ESI+) Formula ConfirmationTarget m/z [M+H]+. Look for characteristic loss of SO₂ (-64 Da) and H₂O (-18 Da).
XRD (Single Crystal) Absolute ConfigurationThe "Gold Standard" if the compound crystallizes; defines polymorphism.

Part 2: Purity Assignment – The Core Comparison

The most contentious decision in reference standard validation is the method of purity assignment. For 2-HMPPS, we compare the traditional Mass Balance approach against the modern qNMR approach.

Method A: The Mass Balance Approach (Traditional)

Formula:



  • Workflow: Requires HPLC (organic impurities), TGA/KF (water/solvents), and ROI (Residue on Ignition).

  • Pros: Aligns with historical regulatory filings; provides a detailed impurity profile.

  • Cons: High Risk for 2-HMPPS. Sulfonamides are often hygroscopic. Errors in water determination (KF) or trapped solvents directly bias the potency calculation. It assumes equal response factors for all impurities, which is rarely true for oxidized degradants.

Method B: Quantitative NMR (qNMR) (Recommended)

Formula: Direct molar ratio comparison against an Internal Standard (IS) (e.g., Maleic Acid or Dimethyl Sulfone).

  • Workflow: Co-dissolve 2-HMPPS and IS in DMSO-d6; measure relaxation-delay optimized spectra.

  • Pros: Self-Validating. It measures the active moiety directly, independent of water, salts, or unknown impurities.

  • Cons: Requires high-purity IS and strict weighing protocols.

Comparative Data: Validation Trial (Simulated)
ParameterMass Balance ResultqNMR ResultSenior Scientist’s Analysis
Assigned Purity 98.4% ± 1.2%96.8% ± 0.4%Discrepancy Alert: Mass Balance likely overestimated purity by missing non-chromatographic impurities (e.g., inorganic salts) or underestimating water content.
Precision (RSD) 1.2%0.4%qNMR offers superior precision for potency assignment.
Time to Result 3 Days4 HoursqNMR is significantly faster for re-qualification.
Bias Source Response factor differencesWeighing errorqNMR bias is strictly mechanical; Mass Balance bias is chemical.

Verdict: For 2-HMPPS, qNMR is the superior primary method for potency assignment due to the molecule's potential for hygroscopicity and the risk of response factor variation in HPLC.

Part 3: Visualization of Workflows

Diagram 1: The Purity Assignment Decision Tree

This logic flow ensures the correct validation path is chosen based on the material's physical state.

PurityDecision Start Candidate Material: 2-HMPPS HygroCheck Is Material Hygroscopic? (DVS Analysis) Start->HygroCheck ChromCheck Are Impurities UV-Active? HygroCheck->ChromCheck No PathB Method B: qNMR (Internal Standard) HygroCheck->PathB Yes (High Risk) PathA Method A: Mass Balance (HPLC + KF + ROI) ChromCheck->PathA Yes (All UV Active) ChromCheck->PathB No (Salts/Solvents) Validation Cross-Validation (Compare A vs B) PathA->Validation PathB->Validation Certificate Issue COA (Primary Standard) Validation->Certificate < 1.0% Difference

Caption: Decision logic for selecting qNMR vs. Mass Balance. For hygroscopic sulfonamides like 2-HMPPS, qNMR (Green path) is preferred to avoid solvent subtraction errors.

Diagram 2: HPLC-MS/MS Characterization Pathway

Visualizing the fragmentation logic to confirm the hydroxymethyl group.

Fragmentation Parent Parent Ion [M+H]+ (m/z ~264) LossWater Loss of H2O (-18 Da) Parent->LossWater -H2O (Benzylic OH) LossSO2 Loss of SO2 (-64 Da) LossWater->LossSO2 Sulfonamide Cleavage Benzylic Benzylic Cation (Stabilized) LossSO2->Benzylic Rearrangement

Caption: MS/MS fragmentation pathway. The initial loss of water (18 Da) is diagnostic of the hydroxymethyl group, distinguishing it from methoxy variants.

Part 4: Validated Experimental Protocol

Protocol: Self-Validating HPLC Purity Assay

Objective: Determine chromatographic purity of 2-HMPPS with specific detection of oxidative degradants.

1. Chromatographic Conditions:

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna, 150 x 4.6 mm, 3 µm). Reason: Phenyl-hexyl provides pi-pi selectivity crucial for separating biphenyl isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

  • Flow Rate: 1.0 mL/min.

2. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile. Note: Do not use pure acetonitrile; sulfonamides may precipitate or form aggregates.

  • Concentration: 0.5 mg/mL.

3. System Suitability Criteria (Mandatory):

  • Tailing Factor: 0.8 – 1.2.

  • Precision (n=6): RSD < 1.0% for the main peak.

  • Resolution: > 2.0 between 2-HMPPS and its corresponding carboxylic acid oxidation product (synthetic marker required).

4. Stability Check (The "Self-Validating" Step):

  • Inject the standard solution immediately (T=0) and after 24 hours at room temperature.

  • Acceptance: No new peak >0.1% should appear. If the benzoic acid derivative appears, the solution is unstable, and the protocol must be modified to use refrigerated autosamplers (4°C).

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023). Defines the global regulatory standards for specificity, linearity, and accuracy.

  • USP General Chapter <11> Reference Standards. United States Pharmacopeia.[1] Establishes the hierarchy of primary vs. secondary standards and storage requirements.

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Validates the qNMR vs Mass Balance comparison).

  • FDA Guidance for Industry: Analytical Procedures and Methods Valid

Sources

Validation

A Tale of Two Biphenyls: Unraveling the Biological Activity of Hydroxymethyl vs. Carboxyl Sulfonamide Derivatives

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of drug discovery, the subtle modification of a functional group can dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the subtle modification of a functional group can dramatically alter the biological activity of a lead compound. This guide delves into a critical comparison of two such modifications on the biphenyl sulfonamide scaffold: the hydroxymethyl and carboxyl groups. By examining their synthesis, biological evaluation, and underlying structure-activity relationships (SAR), we aim to provide a comprehensive resource for researchers navigating the nuanced world of medicinal chemistry.

The Biphenyl Sulfonamide Scaffold: A Privileged Structure

The biphenyl sulfonamide core is a well-established privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been explored as inhibitors of various enzymes, including matrix metalloproteinases (MMPs), aggrecanases, and notably, carbonic anhydrases (CAs).[1][2] The versatility of this scaffold lies in the ability to introduce diverse substituents at multiple positions, thereby fine-tuning its pharmacological profile.

The Functional Group Face-Off: Hydroxymethyl vs. Carboxyl

The choice between a hydroxymethyl (-CH₂OH) and a carboxyl (-COOH) group as a substituent can profoundly impact a molecule's physicochemical properties and its interaction with biological targets. The carboxyl group, being acidic, is often crucial for forming key interactions with receptors, such as salt bridges.[3] In contrast, the hydroxymethyl group, while polar, is a hydrogen bond donor and acceptor without the acidic character. This seemingly minor difference can lead to significant variations in potency, selectivity, and pharmacokinetic properties.

To objectively compare the biological activities of hydroxymethyl- and carboxyl-biphenyl sulfonamides, we will focus on their well-documented roles as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.

Comparative Biological Activity: A Carbonic Anhydrase Inhibition Case Study

Table 1: Comparative Carbonic Anhydrase Inhibition Data (Kᵢ in nM)

Compound/Functional GrouphCA IhCA IIhCA IXhCA XIIhCA XIVReference
4'-Hydroxymethyl-biphenyl-sulfonamide 10.38.725.54.56.2[4]
4'-(4''-Carboxyphenyl)-biphenyl-sulfonamide 62.00.8298.0--[1][5]

Note: Data for the carboxyl analog against hCA XII and hCA XIV were not available in the cited literature. The carboxyl compound is a more complex derivative with an additional phenyl ring, which may influence its activity.

From this comparison, several key observations emerge:

  • Potency against hCA II: The carboxyl-containing analog exhibits significantly higher potency against hCA II (Kᵢ = 0.82 nM) compared to the hydroxymethyl analog (Kᵢ = 8.7 nM).[1][4][5] This suggests that the acidic carboxyl group may be forming a critical interaction within the active site of hCA II, leading to enhanced inhibition.

  • Activity against other isoforms: The hydroxymethyl derivative demonstrates broad-spectrum inhibitory activity against all tested isoforms, with notable potency against hCA XII and hCA XIV.[4] The carboxyl analog also shows activity against hCA I and hCA IX, though with lower potency compared to its effect on hCA II.[1][5]

  • Selectivity: The significant difference in potency against hCA II suggests that the carboxyl group may confer a degree of selectivity for this particular isoform.

Mechanistic Insights and Structure-Activity Relationships

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore for carbonic anhydrase inhibition, coordinating to the zinc ion in the enzyme's active site.[6][7] The substituents on the biphenyl scaffold, or the "tail" of the inhibitor, extend into different regions of the active site, influencing potency and isoform selectivity.

The superior potency of the carboxyl-biphenyl sulfonamide against hCA II could be attributed to the formation of a salt bridge or a strong hydrogen bond with amino acid residues in the active site, an interaction not possible for the hydroxymethyl group. The broader activity profile of the hydroxymethyl analog might indicate that its interactions are less specific and rely more on general hydrogen bonding and van der Waals forces.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the integrity and reproducibility of the presented data, we provide a detailed overview of the synthetic and biological evaluation methodologies described in the source literature.

Synthesis of Biphenyl Sulfonamide Derivatives

The synthesis of both hydroxymethyl and carboxyl biphenyl sulfonamides typically involves a key Suzuki coupling reaction to form the biphenyl core, followed by functional group manipulations.

General Synthetic Workflow:

Synthesis Workflow start Starting Materials (e.g., bromobenzenesulfonamide and boronic acid derivatives) suzuki Suzuki Coupling (e.g., Pd(dppf)Cl2, K3PO4) start->suzuki intermediate Biphenyl Sulfonamide Intermediate suzuki->intermediate fg_manipulation Functional Group Manipulation intermediate->fg_manipulation hydroxymethyl Hydroxymethyl Analog (e.g., reduction of an ester) fg_manipulation->hydroxymethyl carboxyl Carboxyl Analog (e.g., hydrolysis of an ester) fg_manipulation->carboxyl

Caption: General synthetic workflow for biphenyl sulfonamides.

Step-by-Step Synthesis of 4'-(4''-Carboxyphenyl)-biphenyl-sulfonamide (Illustrative):

  • Suzuki Coupling: A suitable boronic acid derivative of the terminal carboxyphenyl ring is coupled with a brominated biphenyl sulfonamide precursor using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₃PO₄) in a suitable solvent like DMF.[1]

  • Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed, typically using a base such as lithium hydroxide (LiOH) in a mixture of THF and water, to yield the final carboxylic acid product.[1]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is typically determined using a stopped-flow CO₂ hydration assay.

Experimental Workflow for CA Inhibition Assay:

CA Inhibition Assay enzyme_prep Prepare Enzyme Solution (recombinant hCA isoforms) incubation Pre-incubation (Enzyme + Inhibitor) enzyme_prep->incubation inhibitor_prep Prepare Inhibitor Solutions (serial dilutions of test compounds) inhibitor_prep->incubation stopped_flow Stopped-Flow Measurement (CO2 hydration kinetics) incubation->stopped_flow data_analysis Data Analysis (Calculation of IC50 and Ki values) stopped_flow->data_analysis

Caption: Workflow for carbonic anhydrase inhibition assay.

Detailed Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of the test compounds are prepared, typically in DMSO, and then serially diluted.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.

  • Data Analysis: The initial rates of the enzymatic reaction are measured at different inhibitor concentrations. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constants (Kᵢ) are then calculated using the Cheng-Prusoff equation.[1]

Conclusion and Future Directions

The comparative analysis, although based on data from separate studies, strongly suggests that the substitution of a hydroxymethyl group with a carboxyl group on the biphenyl sulfonamide scaffold can lead to a significant increase in inhibitory potency against specific carbonic anhydrase isoforms, particularly hCA II. This is likely due to the ability of the carboxyl group to form stronger, more specific interactions within the enzyme's active site.

For drug development professionals, this underscores the importance of considering the nuanced effects of functional group modifications. The choice between a hydroxymethyl and a carboxyl group should be guided by the desired pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and direct head-to-head comparison of hydroxymethyl and carboxyl analogs within the same series of biphenyl sulfonamides against a broad panel of biological targets. Such studies will provide more definitive insights into the structure-activity relationships and guide the rational design of next-generation inhibitors with improved therapeutic potential.

References

  • Angeli, A., et al. (2020). Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 633–637. [Link]

  • Angeli, A., et al. (2019). Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 633-637. [Link]

  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13359-13379. [Link]

  • Di Cesare Mannelli, L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Ghorab, M. M., et al. (2010). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry, 53(8), 3344-3351. [Link]

  • Xiang, J. S., et al. (2006). Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 311-316. [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Selectivity of 2-(4-Hydroxymethylphenyl)phenylsulfonamide

Introduction: The Quest for Selective Sulfonamides The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, from antimicrobials to anticancer drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[1][2][3] Their diverse pharmacological activities stem from their ability to interact with a variety of biological targets.[1][4] However, this broad activity profile also presents a significant challenge: off-target effects that can lead to adverse drug reactions.[2][5] Therefore, the development of sulfonamide-based drugs with high target selectivity is a critical goal in modern drug discovery.

This guide introduces 2-(4-Hydroxymethylphenyl)phenylsulfonamide , a novel sulfonamide derivative, and provides a comprehensive framework for benchmarking its selectivity against a panel of well-characterized sulfonamides with diverse biological activities. By presenting a series of robust experimental protocols and data analysis strategies, we aim to equip researchers with the tools to thoroughly characterize the selectivity profile of this and other novel sulfonamide-based compounds.

The rationale behind this guide is to establish a self-validating system of inquiry. Each experimental choice is explained, and every protocol is designed to generate reproducible and reliable data, thereby ensuring the trustworthiness of the findings.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

To comprehensively assess the selectivity of 2-(4-Hydroxymethylphenyl)phenylsulfonamide, a multi-pronged approach is essential. We will evaluate its activity against key enzyme families and cellular pathways commonly modulated by sulfonamides.

Selection of Comparator Sulfonamides

The choice of comparator compounds is critical for a meaningful selectivity assessment. We have selected a panel of sulfonamides representing different therapeutic classes and known mechanisms of action:

  • Sulfamethoxazole: A widely used antibacterial sulfonamide that inhibits dihydropteroate synthase (DHPS).[1][6]

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[7]

  • Acetazolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.[8]

  • Indisulam (E7070): An anticancer sulfonamide that induces cell cycle arrest.[9]

Experimental Workflow

The overall experimental workflow is designed to move from broad, cell-based screening to more specific, target-based enzymatic assays.

Experimental Workflow cluster_0 Initial Screening cluster_1 Target Identification Compound Synthesis Compound Synthesis Cell Viability Assays Cell Viability Assays Compound Synthesis->Cell Viability Assays Test Compounds Enzymatic Assays Enzymatic Assays Cell Viability Assays->Enzymatic Assays Prioritize Hits Molecular Modeling Molecular Modeling Enzymatic Assays->Molecular Modeling Validate Targets

Figure 1: A diagram illustrating the proposed experimental workflow for assessing the selectivity of 2-(4-Hydroxymethylphenyl)phenylsulfonamide.

Part 1: Cell-Based Proliferation and Cytotoxicity Assays

Initial screening using cell-based assays provides a broad overview of the compound's biological activity and potential cytotoxicity across different cell lines.

Methodology: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of 2-(4-Hydroxymethylphenyl)phenylsulfonamide and the comparator sulfonamides in the appropriate cell culture medium. Add the compounds to the cells and incubate for 72 hours.[9][10]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in each cell line.

Expected Data Presentation

The results of the cell viability assays should be summarized in a table for easy comparison.

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)HEK293 IC50 (µM)
2-(4-Hydroxymethylphenyl)phenylsulfonamideExperimental ValueExperimental ValueExperimental Value
Sulfamethoxazole>100>100>100
Celecoxib503580
Acetazolamide>100>100>100
Indisulam (E7070)0.50.210

Table 1: Hypothetical IC50 values of the test compounds in different cell lines.

Part 2: Target-Specific Enzymatic Assays

Based on the initial cell-based screening, more specific enzymatic assays can be employed to investigate the compound's interaction with known sulfonamide targets.

Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Many sulfonamides are known to be potent CA inhibitors.[4][8]

Methodology: Stopped-Flow CO2 Hydrase Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO2.[8][11]

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified human CA isoforms (e.g., CA I, II, IX, and XII) and the test compounds.

  • Assay Mixture: Use a stopped-flow instrument to mix the enzyme solution with a CO2-saturated buffer solution containing a pH indicator (e.g., phenol red).

  • Kinetic Measurement: Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the enzymatic reaction.

  • Inhibition Analysis: Repeat the assay in the presence of varying concentrations of the test compounds to determine the inhibition constants (Ki).

Cyclooxygenase (COX) Inhibition Assay

COX enzymes are key to the synthesis of prostaglandins, which are involved in inflammation. Selective COX-2 inhibition is a hallmark of drugs like Celecoxib.

Methodology: COX Fluorescent Inhibitor Screening Assay

This assay utilizes a fluorescent probe to measure the peroxidase activity of COX enzymes.

Protocol:

  • Enzyme and Inhibitor Incubation: Incubate purified human COX-1 and COX-2 enzymes with the test compounds.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and a fluorescent probe.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 values for each compound against both COX isoforms.

Expected Data Presentation

The enzymatic assay results should be presented in a clear, comparative table.

CompoundCA I Ki (nM)CA II Ki (nM)CA IX Ki (nM)CA XII Ki (nM)COX-1 IC50 (µM)COX-2 IC50 (µM)
2-(4-Hydroxymethylphenyl)phenylsulfonamideExp. ValueExp. ValueExp. ValueExp. ValueExp. ValueExp. Value
Sulfamethoxazole>10,000>10,000>10,000>10,000>100>100
Celecoxib>10,000>10,000>10,000>10,00050.1
Acetazolamide25012256>100>100
Indisulam (E7070)500301015>100>100

Table 2: Hypothetical inhibition constants (Ki) and IC50 values for the test compounds against various enzymes.

Signaling Pathway Visualization

Understanding the signaling pathways affected by these compounds is crucial for interpreting the selectivity data.

Sulfonamide Targets cluster_0 Inflammatory Pathway cluster_1 pH Regulation Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX-1 / COX-2 CO2 + H2O CO2 + H2O Carbonic Anhydrase Carbonic Anhydrase CO2 + H2O->Carbonic Anhydrase H+ + HCO3- H+ + HCO3- Carbonic Anhydrase->H+ + HCO3- Acetazolamide Acetazolamide Acetazolamide->Carbonic Anhydrase

Figure 2: Simplified signaling pathways for COX and Carbonic Anhydrase inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive selectivity profiling of 2-(4-Hydroxymethylphenyl)phenylsulfonamide. The proposed combination of cell-based and enzymatic assays, along with a carefully selected panel of comparator compounds, will allow for a thorough assessment of its on- and off-target activities.

The data generated from these studies will be instrumental in determining the therapeutic potential of 2-(4-Hydroxymethylphenyl)phenylsulfonamide and will guide future lead optimization efforts. Further investigations could include broader kinase screening panels, in vivo efficacy and toxicity studies, and detailed structural biology studies to elucidate the precise binding modes to its primary target(s). By adhering to the principles of scientific integrity and rigorous experimental design outlined in this guide, researchers can confidently advance our understanding of this and other novel sulfonamide-based drug candidates.

References

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (n.d.). AACR Journals. Retrieved February 13, 2026, from [Link]

  • Islam, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130983. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. Retrieved February 13, 2026, from [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2021). Molecules, 26(11), 3328. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. Retrieved February 13, 2026, from [Link]

  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. (2022). Molecules, 27(19), 6296. [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. Retrieved February 13, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2005). Journal of the Chinese Chemical Society, 52(4), 747-754. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. (2011). Iranian Journal of Pharmaceutical Research, 10(4), 775-782. [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2020). ACS Medicinal Chemistry Letters, 11(7), 1403-1409. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Sami Publishing Company, 1(1), 1-10. [Link]

  • Therapeutic potential of sulfamides as enzyme inhibitors. (2006). Medicinal Research Reviews, 26(6), 767-790. [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Advances, 14(47), 34633-34647. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters, 13(3), 426-432. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Hydroxymethylphenyl)phenylsulfonamide

I. Hazard Profile and Risk Assessment: Understanding the "Why" Before any disposal protocol is enacted, a thorough understanding of the potential hazards associated with 2-(4-Hydroxymethylphenyl)phenylsulfonamide is para...

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is enacted, a thorough understanding of the potential hazards associated with 2-(4-Hydroxymethylphenyl)phenylsulfonamide is paramount. This compound's structure incorporates two key functional groups that inform its risk profile:

  • The Sulfonamide Moiety: Sulfonamides are a class of compounds known for their pharmacological activity and, in some cases, for causing adverse health effects, including allergic reactions.[1][2][3][4] From a disposal standpoint, related sulfonamide compounds are typically managed as hazardous waste.[5][6]

  • The Aromatic Alcohol (Hydroxymethylphenyl) Group: Aromatic alcohols and their derivatives can exhibit varying degrees of toxicity. The presence of a phenyl ring suggests potential ecotoxicity, which must be considered in the disposal process.

Given these characteristics, it is prudent to treat 2-(4-Hydroxymethylphenyl)phenylsulfonamide as a hazardous substance. The disposal of such chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[5]

Table 1: Inferred Hazard Assessment for 2-(4-Hydroxymethylphenyl)phenylsulfonamide

Hazard ClassificationAnticipated RiskRationale
Health Hazards Potential for skin and eye irritation. Possible allergic reactions.Based on the general properties of sulfonamides and aromatic compounds.[1][7]
Environmental Hazards Potential toxicity to aquatic life.Aromatic compounds can have long-lasting environmental effects.[5]
Physical Hazards Likely a stable solid under standard laboratory conditions.Based on the physical state of similar compounds.[7][8]

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a comprehensive framework for the safe disposal of 2-(4-Hydroxymethylphenyl)phenylsulfonamide. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.[5]

A. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)[9]

  • Safety goggles or a face shield[7]

  • A laboratory coat [6]

All handling of the solid compound or its solutions should be conducted in a well-ventilated area or, preferably, within a chemical fume hood to minimize the risk of inhalation.[6]

B. Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect all solid 2-(4-Hydroxymethylphenyl)phenylsulfonamide waste, including contaminated items such as weighing papers, pipette tips, and gloves, in a dedicated hazardous waste container.[6]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, leak-proof lid.[6]

  • Liquid Waste:

    • If 2-(4-Hydroxymethylphenyl)phenylsulfonamide is in a solution, collect the liquid waste in a separate, clearly labeled hazardous waste container.[5]

    • Crucially, do not mix this waste stream with other incompatible chemicals. [9]

C. Labeling: Clear and Compliant Communication

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of all personnel. The label must include:

  • The words "HAZARDOUS WASTE "[10]

  • The full chemical name: "2-(4-Hydroxymethylphenyl)phenylsulfonamide "[6]

  • The approximate quantity of the waste

  • The date of accumulation

  • Appropriate hazard warnings (e.g., "Irritant," "Handle with Care")

D. Final Disposal: Partnering with Professionals

The ultimate disposal of 2-(4-Hydroxymethylphenyl)phenylsulfonamide must be handled by trained professionals.

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • The recommended method for the disposal of many organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize harmful combustion byproducts.[5]

Never dispose of 2-(4-Hydroxymethylphenyl)phenylsulfonamide down the drain or in the regular trash. [11][12]

III. Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For a small, manageable spill, and if you are trained to do so, proceed with cleanup. For large or uncontrolled spills, contact your institution's emergency response team.[9]

  • Cleanup Procedure (for small spills):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

IV. Visualizing the Disposal Process

To further clarify the disposal workflow, the following diagrams illustrate the key decision points and procedural steps.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Liquid Waste waste_type->liquid_waste Liquid solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container liquid_container Seal in Labeled Liquid Waste Container liquid_waste->liquid_container contact_ehs Contact EHS or Licensed Waste Disposal Contractor solid_container->contact_ehs liquid_container->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Disposal Workflow for 2-(4-Hydroxymethylphenyl)phenylsulfonamide.

SpillResponse spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large cleanup Cleanup with Absorbent Material small_spill->cleanup evacuate Evacuate Area large_spill->evacuate decontaminate Decontaminate Area cleanup->decontaminate dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup contact_emergency Contact Emergency Response evacuate->contact_emergency

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-(4-Hydroxymethylphenyl)phenylsulfonamide

Executive Safety Assessment Compound Class: Sulfonamide Derivative / Biphenyl Intermediate Default Occupational Exposure Band (OEB): OEB 3 (10 – 100 µg/m³) Note: In the absence of compound-specific toxicological data (LD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Sulfonamide Derivative / Biphenyl Intermediate Default Occupational Exposure Band (OEB): OEB 3 (10 – 100 µg/m³) Note: In the absence of compound-specific toxicological data (LD50/LC50), the Precautionary Principle mandates handling this substance as a potent sensitizer and potential reproductive toxin, consistent with the sulfonamide pharmacophore.

This guide provides a self-validating safety protocol for handling 2-(4-Hydroxymethylphenyl)phenylsulfonamide . As this compound is likely a pharmaceutical intermediate (structurally related to COX-2 inhibitors like Valdecoxib), the primary risks are respiratory sensitization , dermal absorption , and delayed hypersensitivity reactions .

Hazard Identification & Risk Profile

Before selecting PPE, you must understand the causality of the risk.

Hazard CategoryRisk MechanismCritical Control Point
Sensitization Sulfonamide moiety (

) is a known hapten; can bind to serum proteins causing immune response (Stevens-Johnson Syndrome risk in extreme cases).
Zero Skin Contact: Double-gloving is mandatory.
Inhalation Fine powder handling generates static-driven aerosols. Lung absorption is rapid for biphenyl derivatives.HEPA Filtration: Open handling is prohibited.
Reactivity Hydroxymethyl group (

) is susceptible to oxidation or substitution; potential for generating reactive alkylating agents in situ.
Inert Atmosphere: Store/handle under Nitrogen/Argon if heating.

PPE Selection Matrix (OEB 3 Standards)

The following PPE ensemble is designed to create a redundant barrier system.

Body ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Fume Hood (Face velocity 80–100 fpm).Secondary (if hood failure): N95 or P100 Half-Mask.Engineering controls are primary. Respirators are for emergency egress or containment breach only.
Hand Protection Double Gloving (Nitrile/Nitrile). Inner: 4 mil Nitrile (High dexterity).Outer: 5-8 mil Extended Cuff Nitrile.Sulfonamides can permeate standard latex. Double gloving provides a "breakthrough indicator" layer and facilitates safe doffing.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for fine powders.Prevents migration of airborne particulates into the lacrimal duct, a direct route for systemic absorption.
Dermal/Body Tyvek® Lab Coat (or equivalent) with elastic cuffs + Disposable Sleeve Covers .Cotton lab coats retain powder. Sleeve covers bridge the gap between glove and coat, the most common exposure point.

Engineering Controls & Operational Protocol

Principle: PPE is the last line of defense. The safety of this protocol relies on the containment hierarchy .

The Containment Hierarchy
  • Isolator/Glovebox: Preferred for quantities >10g.

  • Vented Balance Enclosure (VBE): Mandatory for weighing.

  • Chemical Fume Hood: Acceptable for solution handling.

Step-by-Step Handling Workflow

Pre-Requisites:

  • Verify Fume Hood Flow (Magnahelic gauge reading).

  • Anti-static gun (Zerostat) available to neutralize powder charge.

Step 1: Preparation & Donning

  • Don inner gloves -> Tyvek coat -> Sleeve covers -> Outer gloves (taped to sleeve covers if high dust potential).

  • Place a disposable absorbent pad (chux) in the hood workspace.

Step 2: Weighing (The Critical Step)

  • Causality: Static electricity causes "fly-out" of sulfonamide powders.

  • Action: Use an anti-static gun on the weigh boat before adding compound.

  • Technique: Weigh inside a Vented Balance Enclosure or deep within the fume hood (at least 6 inches back). Never weigh on an open bench.

Step 3: Transfer & Solubilization

  • Transfer powder to the reaction vessel immediately.

  • Solvent Trap: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to wet the powder without lofting it.

  • Once in solution, the inhalation risk drops significantly, but permeation risk remains.

Step 4: Decontamination

  • Wipe all tools (spatulas, balance pan) with a 10% Bleach or Surfactant-based cleaner (e.g., Decon 90).

  • Why: Sulfonamides are generally stable; simple water/alcohol wiping may spread the residue rather than deactivate/remove it.

Visualization: Safety Logic Flow

The following diagram illustrates the decision logic for handling this intermediate, ensuring no step is skipped.

SafetyProtocol Start Start: Handling 2-(4-Hydroxymethylphenyl) phenylsulfonamide RiskCheck Check Quantity & Form Start->RiskCheck HoodCheck Is Fume Hood/VBE Velocity > 80 fpm? RiskCheck->HoodCheck StopWork STOP WORK Maintenance Required HoodCheck->StopWork No PPE_Don Don PPE: Double Nitrile, Goggles, Tyvek Sleeves HoodCheck->PPE_Don Yes Weighing Weighing: Use Anti-Static Gun Inside Containment PPE_Don->Weighing Solubilization Solubilization: Wet powder immediately Weighing->Solubilization Decon Decon: 10% Bleach/Surfactant Wipe Solubilization->Decon Waste Disposal: Solid Waste -> Incineration Decon->Waste

Figure 1: Operational workflow for handling OEB 3 Sulfonamide Intermediates.

Emergency Response & Disposal

Accidental Spills (Powder)
  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.

  • PPE Upgrade: Wear N95/P100 respirator before re-entering.

  • Cleanup: Do NOT sweep. Use a HEPA vacuum or wet-wipe methods (cover with solvent-dampened paper towels) to prevent dust generation.

Waste Disposal[1]
  • Classification: Hazardous Chemical Waste.

  • Method: High-temperature incineration.

  • Protocol: Double-bag all contaminated solids (gloves, weigh boats, wipes). Label clearly as "Sulfonamide Intermediate - Potential Sensitizer."

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Sulfonamide classifications).[Link]

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